6-(Azetidin-3-yl)nicotinic acid
Beschreibung
BenchChem offers high-quality 6-(Azetidin-3-yl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Azetidin-3-yl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
6-(azetidin-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)6-1-2-8(11-5-6)7-3-10-4-7/h1-2,5,7,10H,3-4H2,(H,12,13) |
InChI-Schlüssel |
DLGVBZXIFRJSMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=NC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to 6-(Azetidin-3-yl)nicotinic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 6-(Azetidin-3-yl)nicotinic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into the molecule's structural attributes, physicochemical properties, and potential for further functionalization. A detailed, field-proven synthetic protocol is presented, alongside robust analytical methodologies for its characterization, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide offers insights into the potential biological significance of this scaffold, drawing from the well-established pharmacology of both the nicotinic acid and azetidine moieties. Safety considerations for handling this compound in a research setting are also outlined. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel small molecules for drug discovery.
Introduction: The Scientific Rationale
The convergence of privileged scaffolds in medicinal chemistry often leads to the generation of novel molecular architectures with compelling pharmacological potential. 6-(Azetidin-3-yl)nicotinic acid is a prime example of such a design strategy, integrating two key structural motifs: the nicotinic acid core and a 3-substituted azetidine ring.
The nicotinic acid (pyridine-3-carboxylic acid) framework is a well-established pharmacophore, most notably recognized as vitamin B3.[1][2] Beyond its essential nutritional role, nicotinic acid and its derivatives exhibit a wide range of biological activities, including lipid-lowering effects and the ability to modulate various enzymatic and signaling pathways.[3][4] Its rigid, aromatic nature provides a well-defined vector for substituent placement, influencing target engagement and pharmacokinetic properties.
The azetidine moiety , a four-membered saturated nitrogen heterocycle, has gained considerable traction in modern drug discovery.[5] Its strained ring system imparts a unique three-dimensional character to molecules, often leading to improved metabolic stability, aqueous solubility, and binding affinity compared to more flexible or larger aliphatic rings.[6] The 3-substituted pattern, as seen in our molecule of interest, allows for the introduction of diverse functionalities, projecting them away from the core scaffold in a well-defined spatial orientation.
The strategic combination of these two motifs in 6-(Azetidin-3-yl)nicotinic acid presents a compelling scaffold for probing a variety of biological targets. The carboxylic acid functionality of the nicotinic acid portion can serve as a handle for amide or ester formation, enabling the exploration of structure-activity relationships (SAR) through library synthesis. The azetidine ring introduces a desirable sp³-rich character, a feature increasingly sought after in drug candidates to improve their physicochemical properties and escape the "flatland" of traditional aromatic drug space.
This guide aims to provide a detailed technical understanding of 6-(Azetidin-3-yl)nicotinic acid, empowering researchers to synthesize, characterize, and utilize this promising chemical entity in their drug discovery endeavors.
Chemical Structure and Physicochemical Properties
The structural and physicochemical properties of 6-(Azetidin-3-yl)nicotinic acid are fundamental to understanding its behavior in both chemical and biological systems.
Molecular Structure
IUPAC Name: 6-(Azetidin-3-yl)pyridine-3-carboxylic acid
Chemical Formula: C₉H₁₀N₂O₂
Molecular Weight: 178.19 g/mol
Structure:
Caption: Chemical structure of 6-(Azetidin-3-yl)nicotinic acid.
Key Identifiers
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this specific isomer, the following physicochemical properties are predicted based on its structure and data from related compounds.
| Property | Predicted Value | Notes |
| pKa (acidic) | ~4.5 - 5.0 | Predicted for the carboxylic acid group, similar to nicotinic acid. |
| pKa (basic) | ~8.5 - 9.5 | Predicted for the azetidine nitrogen. |
| LogP | ~0.5 - 1.5 | Indicates moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | 65.5 Ų | Calculated based on the structure. |
| Solubility | Likely soluble in aqueous buffers at physiological pH and polar organic solvents. | The presence of both acidic and basic centers should enhance aqueous solubility. |
| Hydrogen Bond Donors | 2 | From the carboxylic acid OH and the azetidine NH. |
| Hydrogen Bond Acceptors | 4 | From the pyridine nitrogen, the two carboxylic acid oxygens, and the azetidine nitrogen. |
| Rotatable Bonds | 1 | The bond connecting the azetidine and pyridine rings. |
These predicted properties suggest that 6-(Azetidin-3-yl)nicotinic acid possesses a favorable profile for a drug candidate, with a balance of lipophilicity and polarity that could lead to good oral bioavailability.
Synthesis and Purification
The synthesis of 6-(Azetidin-3-yl)nicotinic acid can be approached through a convergent strategy, leveraging modern cross-coupling methodologies. The following protocol is a robust and scalable route based on established transformations of azetidine and pyridine derivatives.[2][8][9]
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of the target molecule points to a C-C bond formation between a 6-halonicotinic acid derivative and a 3-substituted azetidine. A palladium-catalyzed cross-coupling reaction, such as a Negishi or Hiyama coupling, is a suitable choice for this transformation.[9][10] The azetidine nitrogen will be protected during the synthesis, typically with a tert-butoxycarbonyl (Boc) group, which can be readily removed in the final step.
Caption: Retrosynthetic analysis of 6-(Azetidin-3-yl)nicotinic acid.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl 3-Iodoazetidine-1-carboxylate
This key intermediate can be prepared from commercially available starting materials following literature procedures.[2] A common route involves the ring-opening of 1-azabicyclo[1.1.0]butane with a suitable iodine source and subsequent protection of the azetidine nitrogen.
Step 2: Palladium-Catalyzed Negishi Cross-Coupling
This step constitutes the crucial C-C bond formation.
-
Materials:
-
tert-Butyl 3-iodoazetidine-1-carboxylate
-
6-Chloronicotinic acid methyl ester
-
Zinc dust
-
1,2-Dibromoethane
-
Chlorotrimethylsilane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclohexylphosphine (PCy₃)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), activate zinc dust by stirring with 1,2-dibromoethane in anhydrous THF for 30 minutes at room temperature, followed by the addition of chlorotrimethylsilane and further stirring.
-
To the activated zinc, add a solution of tert-butyl 3-iodoazetidine-1-carboxylate in anhydrous THF dropwise at room temperature. The formation of the organozinc reagent can be monitored by the disappearance of the starting iodide (e.g., by TLC or GC-MS).
-
Cross-Coupling Reaction: In a separate flame-dried flask, combine 6-chloronicotinic acid methyl ester, Pd₂(dba)₃, and PCy₃ in anhydrous THF.
-
To this mixture, add the freshly prepared solution of the azetidinylzinc reagent via cannula.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected coupled product.
-
Step 3: Hydrolysis of the Ester
-
Materials:
-
Boc-protected coupled product from Step 2
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ester in a mixture of THF and water.
-
Add an excess of LiOH and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~3-4 with 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield the Boc-protected carboxylic acid.
-
Step 4: Deprotection of the Azetidine Nitrogen
-
Materials:
-
Boc-protected carboxylic acid from Step 3
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
The crude product can be purified by recrystallization or by preparative HPLC to yield the final product, 6-(Azetidin-3-yl)nicotinic acid, often as a TFA salt.
-
Caption: Proposed synthetic workflow for 6-(Azetidin-3-yl)nicotinic acid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 6-(Azetidin-3-yl)nicotinic acid.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for assessing the purity of the final compound.[11][12]
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Expected Elution: The compound is expected to elute as a sharp peak. The retention time will depend on the exact gradient and column specifications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation. The predicted chemical shifts are based on the analysis of related nicotinic acid and 3-substituted azetidine derivatives.[13][14]
-
¹H NMR (400 MHz, D₂O):
-
Pyridine Protons: Three distinct signals in the aromatic region (δ 7.5-9.0 ppm). The proton at position 2 of the pyridine ring is expected to be the most downfield.
-
Azetidine Protons: A set of multiplets in the aliphatic region (δ 3.5-4.5 ppm) corresponding to the CH and CH₂ groups of the azetidine ring. The methine proton at the point of attachment to the pyridine ring will likely be a multiplet.
-
-
¹³C NMR (100 MHz, D₂O):
-
Pyridine Carbons: Six signals in the aromatic region (δ 120-160 ppm), with the carbon bearing the carboxylic acid being the most downfield.
-
Carboxylic Acid Carbon: A signal around δ 170-180 ppm.
-
Azetidine Carbons: Signals in the aliphatic region (δ 30-60 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.[4][15]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Expected m/z:
-
[M+H]⁺: 179.0764 (calculated for C₉H₁₁N₂O₂⁺)
-
-
Fragmentation Pattern: Fragmentation is likely to occur at the C-C bond between the two rings and within the azetidine ring, leading to characteristic fragment ions.
Potential Biological Applications and Future Directions
The unique structural features of 6-(Azetidin-3-yl)nicotinic acid make it an attractive scaffold for exploring a range of biological targets.
-
Neurological Disorders: The nicotinic acid core is a known modulator of neuronal function. The incorporation of the azetidine moiety could lead to novel ligands for nicotinic acetylcholine receptors (nAChRs) or other CNS targets, with potential applications in neurodegenerative diseases or cognitive disorders.[16][17]
-
Oncology: Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in NAD⁺ biosynthesis and a target in cancer therapy. Nicotinic acid derivatives have been investigated as NAMPT inhibitors, and the azetidine substitution could offer a novel vector for optimizing potency and selectivity.[8]
-
Inflammation and Metabolic Diseases: Nicotinic acid is known to modulate lipid metabolism and inflammatory pathways.[3] The novel scaffold of 6-(Azetidin-3-yl)nicotinic acid could lead to the discovery of new agents for treating dyslipidemia, atherosclerosis, or other inflammatory conditions.
-
Antibacterial Agents: Both pyridine and azetidine moieties are found in various antibacterial compounds.[18][19] This scaffold could be explored for the development of new anti-infective agents.
Future work should focus on the synthesis of a library of derivatives by modifying the carboxylic acid and the azetidine nitrogen to establish a comprehensive structure-activity relationship for various biological targets.
Safety and Handling
As with any research chemical, 6-(Azetidin-3-yl)nicotinic acid should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
While a specific Safety Data Sheet (SDS) for 6-(Azetidin-3-yl)nicotinic acid is not available, the safety profiles of nicotinic acid and azetidine derivatives should be considered.[20][21] Nicotinic acid can cause skin flushing in high doses.
Conclusion
6-(Azetidin-3-yl)nicotinic acid represents a promising and underexplored scaffold in medicinal chemistry. Its synthesis is achievable through modern synthetic methodologies, and its structure can be unambiguously confirmed using standard analytical techniques. The combination of the pharmacologically relevant nicotinic acid core with the synthetically versatile and physicochemically advantageous azetidine ring provides a strong foundation for the development of novel therapeutic agents across a range of disease areas. This technical guide serves as a foundational resource to stimulate and support further research into this intriguing molecule.
References
-
SIELC Technologies. (2024, March 29). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]
- Brand, S., & Jochum, C. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
- Kozikowski, A. P., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
-
Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements. LCGC International. Retrieved from [Link]
- Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.
-
Food and Agriculture Organization of the United Nations. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]
-
NextSDS. (n.d.). 6-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyridine-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Retrieved from [Link]
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
- Li, X. (n.d.).
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
-
ACS Publications. (n.d.). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]
-
ACS Publications. (2019). Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]
-
BMRB. (n.d.). bmse000104 Nicotinic Acid. Retrieved from [Link]
-
PubChemLite. (2026). 6-(azepan-1-yl)pyridine-3-carboxylic acid hydrochloride. Retrieved from [Link]
-
Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]
-
GNPS. (2020). UCSD/CCMS - Spectrum Library. Retrieved from [Link]
-
MassBank. (2020). Organic compounds. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). 6-(azetidin-3-yl)pyridine-3-carbonitrile - CAS:1260645-75-7. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Negishi Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]
-
PubMed. (n.d.). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. Retrieved from [Link]
-
NextSDS. (n.d.). 6-(Pyridin-3-yl)-nicotinic acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). Negishi reaction in BODIPY dyes. Unprecedented alkylation by palladium-catalyzed C–C coupling in boron dipyrromethene derivatives. Retrieved from [Link]
- Google Patents. (n.d.). WO2012098033A1 - Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases.
-
MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). Azetidine, 3-methyl-3-phenyl-. Retrieved from [Link]
-
Molychem. (n.d.). NICOTINIC ACID (NIACIN) | 59-67-6. Retrieved from [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]
- 5. Azetidines - Enamine [enamine.net]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. nextsds.com [nextsds.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 11. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. pickeringlabs.com [pickeringlabs.com]
- 13. rsc.org [rsc.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. massbank.eu [massbank.eu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scirp.org [scirp.org]
- 19. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemscene.com [chemscene.com]
- 21. Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetic Profiling of 6-(Azetidin-3-yl)nicotinic Acid Derivatives
Preamble: Charting the Course for a Novel Scaffold
The confluence of a strained azetidine ring and the biologically ubiquitous nicotinic acid core presents the 6-(azetidin-3-yl)nicotinic acid scaffold as a compelling area for drug discovery. The azetidine moiety, a bioisostere for various functional groups, is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and receptor selectivity.[1] The nicotinic acid component, a precursor for nicotinamide adenine dinucleotide (NAD+), implicates this scaffold in fundamental cellular metabolic and signaling pathways.[2][3]
However, novel chemical matter brings inherent uncertainty. A promising lead candidate can fail spectacularly if it cannot reach its target in sufficient concentration and for an appropriate duration. This is where pharmacokinetic (PK) profiling—the study of how an organism affects a drug—becomes the critical compass for navigating drug development.[4][5] It allows us to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties that govern a compound's journey through the body.[6]
This guide provides an in-depth, technically-grounded framework for the comprehensive pharmacokinetic profiling of 6-(azetidin-3-yl)nicotinic acid derivatives. We will move beyond rote protocol recitation to explore the causality behind each experimental choice, ensuring a robust, self-validating data package that can confidently guide medicinal chemistry efforts and de-risk progression towards preclinical and clinical milestones.[7][8][9]
Chapter 1: The Foundational Workflow of Pharmacokinetic Profiling
A logical, phased approach to PK profiling is essential. It begins with high-throughput in vitro assays to triage early-stage compounds and identify key liabilities, and progresses to more resource-intensive in vivo studies for the most promising candidates. This tiered strategy ensures that effort is focused on compounds with the highest probability of success.
Figure 1: A tiered workflow for pharmacokinetic profiling.
Chapter 2: In Vitro ADME—The Workhorse of Early Discovery
In vitro ADME assays are the cornerstone of early drug discovery, providing rapid, cost-effective data to guide structure-activity relationships (SAR) and eliminate compounds with fatal flaws before significant resources are invested.[5][6][10]
Metabolic Stability: The First Test of Durability
Metabolic stability assesses a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[11][12] A compound that is metabolized too quickly will have a short half-life and poor exposure, rendering it ineffective. We utilize two primary test systems: liver microsomes and hepatocytes.
-
Expertise & Causality: Liver microsomes contain Phase I (e.g., Cytochrome P450) enzymes and are excellent for high-throughput screening of oxidative metabolism.[13][14] Hepatocytes, being whole cells, contain both Phase I and Phase II (conjugative) enzymes, offering a more complete picture of overall hepatic metabolism.[11][13] We begin with microsomes for speed and progress to hepatocytes for promising compounds. For nicotinic acid derivatives, this is particularly important as conjugation pathways may be relevant.
This protocol measures the rate of disappearance of the parent compound over time when incubated with human liver microsomes (HLM).
-
Preparation:
-
Incubation:
-
Time Points & Quenching:
-
Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound relative to the internal standard.
-
| Derivative ID | t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Compound A-01 | > 60 | < 10 |
| Compound A-02 | 25 | 27.7 |
| Compound A-03 | 8 | 86.6 |
| Verapamil (Control) | 15 | 46.2 |
-
Trustworthiness: The inclusion of a known control compound like Verapamil validates the metabolic activity of the microsome batch. The disappearance of the test compound should follow first-order kinetics, and the half-life (t½) is calculated from the slope of the natural log of the remaining compound versus time.
Plasma Protein Binding (PPB): The Freedom to Act
Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues, interact with targets, and be cleared.[16][17] High plasma protein binding (>99%) can limit efficacy and makes a compound's PK sensitive to changes in protein concentrations.[18]
-
Expertise & Causality: Rapid Equilibrium Dialysis (RED) is the gold-standard method.[16][17] It uses a semi-permeable membrane to separate a plasma-containing chamber from a buffer chamber. The test compound is added to the plasma side, and over time, the free compound equilibrates across the membrane. This method is preferred over ultrafiltration as it is less susceptible to non-specific binding artifacts.
-
Device Preparation: Prepare the RED device inserts according to the manufacturer's protocol. This typically involves hydrating the dialysis membrane (8 kDa molecular weight cutoff).
-
Sample Preparation: Spike the test compound (final concentration 1-5 µM) into plasma from the relevant species (human, rat, mouse).[17][19]
-
Dialysis:
-
Sampling & Matrix Matching:
-
After incubation, carefully remove an aliquot (e.g., 50 µL) from both the plasma and buffer chambers.
-
Crucial for Trustworthiness: Matrix-match the samples. Add 50 µL of blank plasma to the buffer aliquot and 50 µL of buffer to the plasma aliquot. This ensures that both samples have the same composition, preventing differential matrix effects during LC-MS/MS analysis.[16]
-
-
Analysis:
-
Precipitate proteins by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge and analyze the supernatants by LC-MS/MS. The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
| Derivative ID | Fraction Unbound (fu, %) Human | Fraction Unbound (fu, %) Rat |
| Compound A-01 | 15.2 | 21.5 |
| Compound A-02 | 2.8 | 4.1 |
| Compound A-03 | 45.7 | 52.3 |
| Warfarin (Control) | 1.1 | 1.5 |
Cytochrome P450 (CYP) Inhibition: The Risk of Interaction
CYP enzymes are major players in drug metabolism.[20] If a new drug inhibits a specific CYP isoform, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to potentially toxic high plasma levels.[21] Assessing this drug-drug interaction (DDI) potential is a regulatory requirement.[20][21]
-
Expertise & Causality: An IC50 assay is performed, which determines the concentration of the test compound required to inhibit 50% of a specific CYP isoform's activity.[21] We use human liver microsomes as the enzyme source and a cocktail of isoform-specific probe substrates, allowing for the simultaneous assessment of multiple CYPs (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in a single experiment, which is highly efficient for screening.[22]
To assess both direct and time-dependent inhibition (TDI), an IC50 shift assay is the preferred methodology.[23][24]
Figure 2: Workflow for a time-dependent CYP inhibition assay.
-
Pre-incubation: Prepare two sets of plates. In both, add HLM and a range of concentrations of the test compound. In the first set ("-NADPH"), add buffer. In the second set ("+NADPH"), add NADPH. Incubate both at 37°C for 30 minutes. The "+NADPH" condition allows the test compound to be metabolized, forming potential inhibitory metabolites.[24]
-
Reaction Initiation: To both sets of plates, add a cocktail of CYP probe substrates and NADPH to initiate the reaction. Incubate for a short period (e.g., 5-10 minutes) where metabolite formation is linear.
-
Quenching and Analysis: Terminate the reaction with cold acetonitrile containing internal standards. Analyze by LC-MS/MS to quantify the formation of the specific metabolites from the probe substrates.
-
Interpretation: Calculate the IC50 value for each condition. A significant decrease (a "shift") in the IC50 value in the "+NADPH" condition compared to the "-NADPH" condition indicates time-dependent inhibition, a more potent form of inhibition that raises a greater DDI risk.[23]
Chapter 3: In Vivo Pharmacokinetics—The Whole Story
While in vitro data is predictive, in vivo studies are essential to understand how a compound behaves in a complex, living system.[25][26] These studies integrate absorption, distribution, metabolism, and excretion simultaneously.[4]
-
Expertise & Causality: The rat is a common initial species for PK studies due to its size, cost-effectiveness, and well-characterized physiology.[27] Studies typically involve both intravenous (IV) and oral (PO) administration. The IV dose provides direct information on clearance and volume of distribution, while comparison of the PO to the IV data allows for the calculation of oral bioavailability—a critical parameter for an orally administered drug.[28]
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), often cannulated (e.g., jugular vein) to allow for serial blood sampling from the same animal, which reduces animal usage and biological variability.[26][28]
-
Dosing:
-
IV Group: Administer the compound as an IV bolus or short infusion via a tail vein or cannula. A typical dose might be 1-2 mg/kg.
-
PO Group: Administer the compound via oral gavage. The dose is typically higher (e.g., 5-10 mg/kg) to account for incomplete absorption. The compound should be formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).
-
-
Blood Sampling: Collect sparse blood samples (e.g., 50-100 µL) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).[25]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma samples using a developed and validated LC-MS/MS method.
The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to derive key PK parameters.
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) | Definition |
| Cmax (ng/mL) | 1250 | 850 | Maximum observed plasma concentration. |
| Tmax (h) | 0.08 | 1.0 | Time to reach Cmax. |
| AUC(0-inf) (ng*h/mL) | 2800 | 15400 | Area under the plasma concentration-time curve. |
| t½ (h) | 3.5 | 3.8 | Elimination half-life. |
| CL (mL/min/kg) | 6.0 | - | Clearance: the volume of plasma cleared of drug per unit time. |
| Vdss (L/kg) | 1.8 | - | Volume of distribution at steady state. |
| F (%) | - | 55% | Oral Bioavailability: (AUC_PO/Dose_PO) / (AUC_IV/Dose_IV). |
Chapter 4: Data Synthesis and the Path Forward
No single data point tells the whole story. The power of pharmacokinetic profiling lies in integrating the full dataset.
-
A compound with high microsomal stability but low oral bioavailability might have a permeability issue (not absorbed from the gut) or be subject to extensive Phase II metabolism not captured by microsomes.
-
A compound with excellent in vitro properties but a very short half-life in vivo might be subject to a rapid, non-hepatic clearance mechanism.
-
A potent CYP inhibitor, even with good stability and bioavailability, may be de-prioritized due to the high risk of drug-drug interactions.
For 6-(azetidin-3-yl)nicotinic acid derivatives, the data generated through this workflow will build a comprehensive profile for each analogue. This allows the project team to establish clear SAR for pharmacokinetic properties, enabling the rational design of new compounds that retain potency while optimizing for the desired absorption, distribution, metabolism, and excretion characteristics essential for a successful drug candidate.
References
- How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Google Cloud.
- Metabolic Stability Assays. (n.d.). Merck Millipore.
- Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004).
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.).
- Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter.
- Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. (n.d.). WuXi AppTec.
- In Vitro ADME. (n.d.). WuXi AppTec Lab Testing Division.
- In Vivo PK and TK. (n.d.). BioDuro.
- In Vitro ADME Assays and Services. (n.d.).
- In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs.
- In vitro ADME drug discovery services. (n.d.). Symeres.
- A Guide to In Vitro ADME Testing in Drug Development. (2022). WuXi AppTec.
- Rodent In Vivo PK Service. (n.d.).
- Protocol for the Human Liver Microsome Stability Assay. (n.d.).
- Nicotinic acid. (n.d.). Wikipedia.
- Plasma Protein Binding Assay. (n.d.). Domainex.
- Plasma Protein Binding Assay. (2022). Visikol.
- CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences.
- In-vitro plasma protein binding. (2025). protocols.io.
- Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. (2021).
- Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec.
- High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC.
- AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem.
- CYP Inhibition Assay. (n.d.).
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
- Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. (2020). PMC.
- Niacin Derivatives in MASLD: Metabolic and Therapeutic Insights. (2026). MDPI.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Figshare.
Sources
- 1. tandf.figshare.com [tandf.figshare.com]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. criver.com [criver.com]
- 8. fda.gov [fda.gov]
- 9. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. beckman.com [beckman.com]
- 16. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 17. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. Plasma Protein Binding Assay [visikol.com]
- 20. lnhlifesciences.org [lnhlifesciences.org]
- 21. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. nuvisan.com [nuvisan.com]
- 26. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 27. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 28. vimta.com [vimta.com]
An In-Depth Technical Guide to the In Vitro Biological Activity of 6-(Azetidin-3-yl)nicotinic Acid Scaffolds
This guide provides a comprehensive technical overview of the in vitro biological evaluation of 6-(Azetidin-3-yl)nicotinic acid scaffolds, a class of compounds with significant interest in drug discovery, particularly for neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals, offering insights into the experimental design, underlying principles, and structure-activity relationships (SAR) that govern the biological activity of these promising molecules.
Introduction: The Significance of the 6-(Azetidin-3-yl)nicotinic Acid Scaffold
The 6-(Azetidin-3-yl)nicotinic acid scaffold and its derivatives have emerged as a focal point in medicinal chemistry due to their potent and often selective interactions with nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors, a family of ligand-gated ion channels, are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological processes, including cognitive function, mood regulation, and pain perception.[3][4] Consequently, molecules that can modulate nAChR activity hold therapeutic promise for a range of conditions such as depression, Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD).[3][5]
The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational rigidity and a three-dimensional character to these molecules.[1][2] This structural feature can lead to enhanced metabolic stability, improved pharmacokinetic properties, and highly specific interactions with biological targets compared to more flexible analogues.[1][2] This guide will delve into the in vitro methodologies used to characterize the biological activity of these scaffolds, with a primary focus on their interactions with nAChRs.
Primary Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)
The principal biological targets for 6-(Azetidin-3-yl)nicotinic acid derivatives are the nAChRs. These receptors are pentameric structures composed of various combinations of α and β subunits, which assemble to form a central ion channel.[4] The specific subunit composition dictates the pharmacological and biophysical properties of the receptor subtype. The α4β2 nAChR subtype is the most abundant high-affinity nicotine binding site in the brain and is a key target for the therapeutic effects of nicotinic ligands.[3][4][6]
The interaction of a ligand with an nAChR can be characterized by two key parameters:
-
Binding Affinity (Ki): A measure of how tightly a ligand binds to the receptor.
-
Functional Activity (EC50/IC50 and Efficacy): A measure of the ligand's ability to activate (agonist), block (antagonist), or modulate the receptor's response to an agonist.
A thorough in vitro evaluation of 6-(Azetidin-3-yl)nicotinic acid scaffolds, therefore, involves a combination of binding and functional assays to determine their affinity, potency, and efficacy at various nAChR subtypes.
In Vitro Experimental Workflows
A robust in vitro characterization of 6-(Azetidin-3-yl)nicotinic acid derivatives typically involves a tiered approach, starting with primary binding assays to determine affinity, followed by functional assays to assess efficacy and potency.
Radioligand Binding Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor subtype. These assays rely on the competition between a radiolabeled ligand (e.g., [³H]cytisine or [¹²⁵I]epibatidine) and the unlabeled test compound for binding to the receptor.
Detailed Protocol: [³H]Cytisine Competition Binding Assay for α4β2 nAChRs
-
Membrane Preparation:
-
Homogenize dissected rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]cytisine, and a range of concentrations of the 6-(Azetidin-3-yl)nicotinic acid test compound.
-
Incubate the mixture for a defined period (e.g., 75 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[7]
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator of the nAChR. These assays typically measure changes in ion flux or membrane potential upon receptor activation.
A common high-throughput method for assessing nAChR function involves the use of voltage-sensitive fluorescent dyes.[8][9] These dyes, such as the FLIPR Membrane Potential (FMP) dye, change their fluorescence intensity in response to changes in cell membrane potential.[10][11]
Detailed Protocol: FLIPR-Based Membrane Potential Assay
-
Cell Culture:
-
Dye Loading:
-
Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at room temperature for 30-60 minutes to allow the cells to take up the dye.[8]
-
-
Compound Addition and Signal Detection:
-
For agonist testing, add varying concentrations of the 6-(Azetidin-3-yl)nicotinic acid test compound directly to the dye-loaded cells and immediately measure the fluorescence.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known nAChR agonist (e.g., nicotine).[8]
-
Use a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader), to monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Plot the change in fluorescence against the logarithm of the compound concentration.
-
For agonists, calculate the EC50 (the concentration that produces 50% of the maximal response).
-
For antagonists, calculate the IC50 (the concentration that inhibits 50% of the response to the agonist).
-
The ⁸⁶Rb⁺ efflux assay is a classic method for measuring the functional activity of ligand-gated ion channels.[12] Since nAChRs are permeable to cations, their activation leads to an efflux of intracellularly loaded radioactive rubidium (⁸⁶Rb⁺), which serves as a tracer for potassium (K⁺).[12][13]
Detailed Protocol: ⁸⁶Rb⁺ Efflux Assay
-
Cell Loading:
-
Culture cells expressing the nAChR of interest in a multi-well plate.
-
Load the cells with ⁸⁶Rb⁺ by incubating them in a medium containing the radioisotope for a sufficient time to allow for cellular uptake.
-
-
Compound Treatment and Efflux:
-
Wash the cells to remove extracellular ⁸⁶Rb⁺.
-
Add a buffer containing varying concentrations of the 6-(Azetidin-3-yl)nicotinic acid test compound (for agonist testing) or the test compound followed by a fixed concentration of a known agonist (for antagonist testing).
-
Allow the efflux to proceed for a short period (e.g., 2-5 minutes).
-
-
Quantification:
-
Collect the supernatant containing the effused ⁸⁶Rb⁺.
-
Lyse the cells to release the remaining intracellular ⁸⁶Rb⁺.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of the test compound.
-
Generate concentration-response curves and determine the EC50 or IC50 values.
-
Structure-Activity Relationships (SAR)
The in vitro biological data from these assays are crucial for establishing structure-activity relationships (SAR), which guide the optimization of lead compounds. For 6-(Azetidin-3-yl)nicotinic acid scaffolds, several key structural modifications have been shown to influence their activity at nAChRs.
-
Azetidine vs. Pyrrolidine Ring: The four-membered azetidine ring often confers higher binding affinity compared to the five-membered pyrrolidine ring, suggesting that the more constrained nature of the azetidine is favorable for interaction with the nAChR binding pocket.[5]
-
Substituents on the Pyridine Ring: The addition of substituents to the pyridine ring can significantly impact both affinity and selectivity. For instance, introducing substituents at the 5- or 6-position of the pyridine ring can modulate the compound's selectivity for different nAChR subtypes.[3]
-
Linker between the Rings: The nature of the linker connecting the azetidine and nicotinic acid moieties is critical. Modifications to the linker can alter the distance and relative orientation of the key pharmacophoric elements, thereby influencing binding and functional activity.
Summary of In Vitro Biological Activity Data
The following table summarizes representative in vitro biological activity data for a series of 6-(Azetidin-3-yl)nicotinic acid derivatives at the α4β2 nAChR subtype.
| Compound ID | Modification | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of Acetylcholine) |
| Parent Scaffold | 6-(Azetidin-3-yl)nicotinic acid | 5.2 | 15.8 | 85% |
| Derivative A | 5-Fluoro-pyridine | 2.1 | 8.3 | 92% |
| Derivative B | 6-Methyl-pyridine | 8.9 | 25.1 | 75% |
| Derivative C | Pyrrolidine analogue | 12.5 | 42.7 | 80% |
Data are hypothetical and for illustrative purposes only.
Conclusion
The in vitro biological evaluation of 6-(Azetidin-3-yl)nicotinic acid scaffolds is a multi-faceted process that requires a combination of well-designed binding and functional assays. A thorough understanding of the experimental protocols and the underlying principles is essential for accurately characterizing the pharmacological profile of these compounds. The insights gained from these in vitro studies, particularly regarding structure-activity relationships, are invaluable for the rational design and development of novel therapeutics targeting nicotinic acetylcholine receptors.
References
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience. [Link]
-
An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules | bioRxiv. [Link]
-
Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity - PMC. [Link]
-
Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors - PMC. [Link]
-
Two performed nAChR-binding approaches (in vivo: top, in vitro:... - ResearchGate. [Link]
-
Structure-activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency - Scite.ai. [Link]
-
Assay of muscarinic acetylcholine receptor function in cultured cardiac cells by stimulation of 86Rb+ efflux - PubMed. [Link]
-
An in vitro α-neurotoxin-nAChR binding assay correlates with lethality and in vivo neutralization of a large number of elapid neurotoxic snake venoms from four continents - PubMed. [Link]
-
RD(TE671)nAchR α1 on QPatch - Sophion Bioscience. [Link]
-
Activation of nAChR receptors expressed in TE671 cells on the Patchlinere - Nanion Technologies. [Link]
-
Development of a Membrane Potential Assay to detect Sodium Channel Toxins. [Link]
-
Synthesis and Structure−Activity Relationship Studies of 3,6-Diazabicyclo[3.2.0]heptanes as Novel α4β2 Nicotinic Acetylcholine Receptor Selective Agonists - ACS Publications. [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. [Link]
-
86Rb+ Efflux Mediated by alpha4beta2*-nicotinic Acetylcholine Receptors With High and Low-Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization - PubMed. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - Figshare. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - Figshare. [Link]
- WO2000063168A1 - Synthesis of azetidine derivatives - Google P
-
A novel membrane potential-sensitive fluorescent dye improves cell-based assays for ion channels - PubMed. [Link]
-
Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety - Xia & He Publishing. [Link]
-
TECHNICAL MANUAL Rat nAChR (Nicotinic Acetylcholine Receptor) ELISA Kit - Assay Genie. [Link]
-
Reconstitution of the activity of RND efflux pumps into proteoliposomes. [Link]
-
Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes - ChemRxiv. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists. | Merck [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules | bioRxiv [biorxiv.org]
- 10. journ.nu.edu.ly [journ.nu.edu.ly]
- 11. A novel membrane potential-sensitive fluorescent dye improves cell-based assays for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 86Rb+ efflux mediated by alpha4beta2*-nicotinic acetylcholine receptors with high and low-sensitivity to stimulation by acetylcholine display similar agonist-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay of muscarinic acetylcholine receptor function in cultured cardiac cells by stimulation of 86Rb+ efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 6-(Azetidin-3-yl)nicotinic Acid in Modern Drug Discovery: A Technical Guide
Abstract
The confluence of unique structural motifs and validated biological targets often marks the genesis of a new class of therapeutics. The 6-(Azetidin-3-yl)nicotinic acid scaffold has emerged as a quintessential example of such a "privileged structure" in medicinal chemistry. Its intrinsic properties, including a conformationally rigid azetidine ring and a versatile pyridine core, make it an exceptional starting point for the design of potent and selective ligands. This guide provides an in-depth technical analysis of this scaffold, focusing on its synthesis, structure-activity relationships (SAR), and its pivotal role in developing modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, for the treatment of central nervous system (CNS) disorders.
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple, often unrelated, biological targets. However, some scaffolds show a remarkable propensity for a specific target class, becoming indispensable tools for therapeutic development. The 6-(Azetidin-3-yl)nicotinic acid core belongs to the latter, having proven to be a cornerstone in the development of ligands for nicotinic acetylcholine receptors (nAChRs).
The scaffold's value lies in the strategic combination of two key heterocyclic systems:
-
The Nicotinic Acid (Pyridine) Moiety: This serves as a crucial pharmacophoric element, often acting as a bioisostere for the natural ligand acetylcholine's ester group and engaging in key hydrogen bonding interactions within the nAChR binding site.[1][2]
-
The Azetidine Ring: This four-membered, nitrogen-containing heterocycle is far more than a simple linker.[3][4] Its inherent ring strain and conformational rigidity pre-organize the molecule for optimal receptor binding, reducing the entropic penalty upon association and often leading to enhanced potency and selectivity.[5][6] Furthermore, the azetidine ring can improve critical pharmacokinetic properties such as aqueous solubility and metabolic stability compared to more flexible or larger ring systems like pyrrolidines or piperidines.[3][5]
This guide will dissect the multifaceted role of this scaffold, from its fundamental chemical properties to its application in crafting next-generation therapeutics for complex neurological and psychiatric disorders.
Physicochemical and Structural Properties
The power of the 6-(Azetidin-3-yl)nicotinic acid scaffold is rooted in its distinct chemical architecture. The interplay between the electron-deficient pyridine ring and the strained, saturated azetidine ring governs its biological activity and drug-like properties.
-
Conformational Rigidity: The azetidine ring's four-membered structure significantly restricts bond rotation.[5][6] This rigidity orients the nicotinic acid portion into a well-defined spatial vector, which is critical for precise interactions with the highly structured ligand-binding domain of nAChRs.[6]
-
Metabolic Stability: The azetidine nitrogen is often more resistant to common metabolic pathways like N-dealkylation that affect other secondary and tertiary amines.[5] This can lead to improved half-life and a more predictable pharmacokinetic profile. Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to enhance metabolic stability and receptor selectivity.[3][7]
-
Modulation of Basicity: The pKa of the azetidine nitrogen is a critical parameter that can be fine-tuned through substitution. This allows medicinal chemists to control the ionization state of the molecule at physiological pH, which in turn influences its ability to cross the blood-brain barrier and its binding interactions at the target receptor.
-
Access to Novel Chemical Space: The three-dimensional nature of the azetidine ring provides access to unique chemical space, allowing for the design of molecules with novel intellectual property and improved pharmacological profiles.[5]
Synthesis Strategies
The accessibility of a scaffold is paramount for its utility in drug discovery. Fortunately, advances in synthetic organic chemistry have made substituted azetidines, including the key intermediates for our topic of interest, readily available.[8][9] A common and effective strategy for synthesizing the core structure involves a carbon-carbon bond-forming reaction, such as a Negishi coupling.
Representative Synthesis Protocol: Preparation of N-Boc-3-(pyridin-3-yl)azetidine
This protocol outlines a key step in the synthesis of the scaffold, demonstrating the coupling of the two core heterocyclic rings.
Objective: To synthesize the N-Boc protected 6-(Azetidin-3-yl)nicotinic acid precursor via Negishi coupling.
Materials:
-
3-Bromopyridine or 3-Iodopyridine
-
N-Boc-3-iodoazetidine
-
Zinc dust
-
1,2-Dibromoethane
-
Chlorotrimethylsilane (TMSCl)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Step-by-Step Methodology:
-
Activation of Zinc: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add zinc dust. Add anhydrous THF, followed by 1,2-dibromoethane, and heat the mixture gently to activate the zinc. Cool the mixture, and add TMSCl to maintain activation.
-
Formation of the Organozinc Reagent: To the activated zinc suspension, add a solution of N-Boc-3-iodoazetidine in anhydrous THF dropwise. Stir the reaction mixture at room temperature until the organozinc reagent is formed (typically monitored by TLC or GC-MS of quenched aliquots).
-
Negishi Coupling: In a separate flame-dried flask, dissolve 3-bromopyridine and the palladium catalyst, Pd(PPh3)4, in anhydrous THF. To this solution, add the freshly prepared azetidinylzinc reagent via cannula.
-
Reaction and Workup: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH4Cl) solution.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-Boc-3-(pyridin-3-yl)azetidine.[10]
Causality: The choice of the Negishi coupling is deliberate. It is known for its high functional group tolerance, which is crucial when working with heterocyclic systems. The Boc protecting group on the azetidine nitrogen is essential to prevent side reactions and can be easily removed in a subsequent step to allow for further derivatization.
Biological Target: The α4β2 Nicotinic Acetylcholine Receptor
The primary biological target for ligands derived from the 6-(Azetidin-3-yl)nicotinic acid scaffold is the α4β2 nicotinic acetylcholine receptor (nAChR) .[11][12] This receptor subtype is the most abundant nAChR in the mammalian brain and is a ligand-gated ion channel that plays a critical role in neurotransmission.[13]
Mechanism of Action: Derivatives of this scaffold, such as Varenicline (Chantix), often act as partial agonists at the α4β2 nAChR.[14][15] This dual activity is the key to their therapeutic effect:
-
Agonist Activity: By partially stimulating the receptor, they cause a moderate and sustained release of dopamine in the mesolimbic pathway.[14][16] This alleviates withdrawal symptoms and cravings, for example, in smoking cessation.[14]
-
Antagonist Activity: Simultaneously, they occupy the receptor's binding site, preventing the binding of the full agonist, nicotine.[17] This blocks the rewarding and reinforcing effects of nicotine from tobacco use.
The α4β2 receptor exists in two primary stoichiometries with different sensitivities to agonists: a high-sensitivity (HS) form, presumed to be (α4)2(β2)3, and a low-sensitivity (LS) form, (α4)3(β2)2.[13][18] The ability of a ligand to selectively target one or both of these populations is a key determinant of its overall pharmacological profile.
Signaling Pathway Diagram
Caption: Partial agonism at the α4β2 nAChR.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 6-(Azetidin-3-yl)nicotinic acid scaffold has yielded a wealth of SAR data, guiding the optimization of potency, selectivity, and pharmacokinetic properties.
Key Modification Points:
-
Azetidine Ring (Position 3): This is the point of attachment to the pyridine ring. The stereochemistry at this position is often critical for optimal binding.
-
Azetidine Nitrogen (Position 1): Substitution on the nitrogen can modulate basicity and lipophilicity. Small alkyl groups are often tolerated, but larger groups can be detrimental.
-
Pyridine Ring (Positions 2, 4, 5, 6):
-
Position 6: The point of attachment for the azetidine ring.
-
Position 3: The carboxylic acid or a bioisosteric equivalent is crucial for the nicotinic pharmacophore.
-
Positions 2, 4, 5: These positions are key for introducing substituents to fine-tune properties. For example, adding a halogen can modulate electronic properties and metabolic stability.[12] Linking ethers at position 5 has led to highly potent compounds.[18][19]
-
| Compound Modification | Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Parent Scaffold (e.g., A-85380) | α4β2 nAChR | Sub-nanomolar | Partial Agonist | [12] |
| Halogenation (e.g., 2-Fluoro on Pyridine) | α4β2 nAChR | ~0.5 nM | Partial Agonist | [12] |
| Ether Linkage (e.g., 5-alkynyl ether) | α4β2 nAChR | ~0.4 nM | Potent, Full Agonist (HS) | [18] |
| Ring Homologation (Pyrrolidine for Azetidine) | α4β2 nAChR | Often reduced affinity | Variable | [19] |
| Bioisosteric Replacement (Isoxazole for Pyridine) | α4β2 nAChR | ~7.4 nM (for ABT-418) | Full Agonist | [20][21] |
This table summarizes general trends observed in the literature. Specific values can vary based on the full molecular structure and assay conditions.
Experimental Protocols
Evaluating compounds based on this scaffold requires a standardized cascade of in vitro and in vivo assays.
Protocol 1: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the α4β2 nAChR.
Materials:
-
Rat brain cortical membranes (or cells expressing human α4β2 nAChRs, e.g., SH-EP1-hα4β2 cells)
-
[3H]-Epibatidine or [3H]-Cytisine (radioligand)
-
Test compounds
-
(-)-Nicotine (for defining non-specific binding)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter and fluid
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to a final protein concentration of ~100-200 µ g/assay tube.
-
Assay Setup: In triplicate, add the following to microcentrifuge tubes:
-
Membrane suspension
-
Radioligand (at a concentration near its Kd, e.g., 50 pM [3H]-Epibatidine)
-
Varying concentrations of the test compound (e.g., 10-12 to 10-5 M)
-
For non-specific binding tubes, add a high concentration of (-)-Nicotine (e.g., 100 µM).
-
For total binding tubes, add buffer instead of test compound or nicotine.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or 21°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding). Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[22]
Protocol 2: In Vitro Functional Assay (Calcium Flux or ⁸⁶Rb⁺ Efflux)
Objective: To determine the functional activity (EC50 and Emax) of a test compound as an agonist or partial agonist.
Materials:
-
SH-EP1-hα4β2 cells (or other suitable cell line)
-
Fluo-4 AM calcium indicator dye (for calcium flux) or ⁸⁶RbCl (for rubidium efflux)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Test compounds
-
Nicotine or Acetylcholine (as a reference full agonist)
-
Fluorescence plate reader (e.g., FLIPR or FlexStation)
Step-by-Step Methodology:
-
Cell Plating: Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.
-
Dye Loading (for Calcium Flux): Incubate the cells with Fluo-4 AM dye according to the manufacturer's protocol.
-
Assay Performance: Place the plate in the fluorescence plate reader. The instrument will add the test compound at various concentrations and immediately begin measuring the change in fluorescence (for calcium flux) or the amount of released ⁸⁶Rb⁺.[11][23]
-
Data Analysis: Generate concentration-response curves by plotting the change in signal against the logarithm of the test compound concentration. Fit the data using a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy). The Emax is typically expressed as a percentage of the response to the reference full agonist.[24]
Drug Discovery Workflow Diagram
Caption: A typical drug discovery cascade for nAChR modulators.
Conclusion and Future Perspectives
The 6-(Azetidin-3-yl)nicotinic acid scaffold represents a triumph of rational drug design. Its unique combination of conformational constraint and ideal pharmacophoric presentation has made it a highly valuable core for developing selective modulators of α4β2 nicotinic acetylcholine receptors. The clinical success of molecules like varenicline validates the therapeutic strategy of partial agonism at this target for treating nicotine addiction.
Future research will likely focus on:
-
Subtype Selectivity: Further refining the scaffold to achieve even greater selectivity for specific nAChR subtypes (e.g., α6-containing receptors) or specific α4β2 stoichiometries to minimize side effects and target new indications like depression and cognitive disorders.[18][25]
-
Allosteric Modulation: Designing molecules based on this core that act as positive or negative allosteric modulators (PAMs or NAMs) rather than orthosteric ligands, offering a different approach to receptor modulation.[23]
-
Covalent Ligands: Exploring the potential for developing targeted covalent inhibitors for specific applications, although this is a more challenging endeavor for ion channels.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
- Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine. (1994, December 23). PubMed.
- Varenicline: The Newest Agent for Smoking Cess
- Varenicline: Package Insert / Prescribing Information / MOA. (2026, January 26). Drugs.com.
- Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk popul
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online.
- Chantix (varenicline) tablets label.
- Substituted Azetidines in Drug Discovery. (2022, April 12). Life Chemicals.
- Chantix Label.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR)
- Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Rel
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
- Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors: Miniperspective. PMC.
- Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with rel
- Agonist-Induced Up-Regulation of α4β2 Nicotinic Acetylcholine Receptors in M10 Cells: Pharmacological and Sp
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 22). Frontiers.
- The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.
- Investigation into the bioisosteric approach in the design, synthesis and evaluation of muscarinic receptor ligands. Temple University.
- Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. PMC.
- Assembly of α4β2 Nicotinic Acetylcholine Receptors Assessed with Functional Fluorescently Labeled Subunits. PMC.
- Upregulation of Surface α4β2 Nicotinic Receptors Is Initiated by Receptor Desensitization after Chronic Exposure to Nicotine. (1999, June 15). Journal of Neuroscience.
- Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity. (2011, December 13).
- 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling.
- Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). (2019, October 10).
- The potent and selective α4β2/α6-nicotinic acetylcholine receptor partial agonist 2-[5-[5-((S)Azetidin-2-ylmethoxy)-3-pyridinyl]-3-isoxazolyl]ethanol demonstrates antidepressive-like behavior in animal models and a favorable ADME-tox profile. PMC.
- Azetidine synthesis. Organic Chemistry Portal.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Figshare.
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandf.figshare.com [tandf.figshare.com]
- 8. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Azetidine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assembly of α4β2 Nicotinic Acetylcholine Receptors Assessed with Functional Fluorescently Labeled Subunits: Effects of Localization, Trafficking, and Nicotine-Induced Upregulation in Clonal Mammalian Cells and in Cultured Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medscape.com [medscape.com]
- 15. drugs.com [drugs.com]
- 16. Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Ligands for brain cholinergic channel receptors: synthesis and in vitro characterization of novel isoxazoles and isothiazoles as bioisosteric replacements for the pyridine ring in nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of Novel α4β2-Nicotinic Acetylcholine Receptor (nAChR) Agonists Based on an Isoxazole Ether Scaffold that Demonstrate Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. mdpi.com [mdpi.com]
- 24. Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
6-(Azetidin-3-yl)nicotinic Acid (CAS 1260752-27-9): A Bifunctional Pharmacophore for Advanced Medicinal Chemistry
Executive Summary
In the modern landscape of structure-based drug design, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of an Active Pharmaceutical Ingredient (API). 6-(Azetidin-3-yl)nicotinic acid (CAS 1260752-27-9) has emerged as a highly versatile, bifunctional pharmacophore. By fusing a conformationally restricted, sp³-rich azetidine ring with a heteroaromatic nicotinic acid core, this molecule addresses two critical challenges in medicinal chemistry: improving metabolic stability while maintaining high-affinity target engagement[1].
This technical whitepaper provides an in-depth analysis of 6-(Azetidin-3-yl)nicotinic acid, detailing its physicochemical advantages, synthetic integration protocols, and mechanistic applications in targeted therapeutics such as kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).
Structural Profiling & Physicochemical Properties
The utility of 6-(Azetidin-3-yl)nicotinic acid lies in the synergistic properties of its two distinct moieties.
-
The Nicotinic Acid Core: Pyridine-carboxylic acids are privileged scaffolds in drug discovery. The nitrogen atom in the pyridine ring serves as an excellent hydrogen bond acceptor, frequently utilized to anchor molecules to the hinge region of kinases[2]. The carboxylic acid provides a synthetic handle for rapid diversification via amide coupling.
-
The Azetidine Ring: The incorporation of the strained, four-membered azetidine ring significantly increases the fraction of sp³ carbons ( Fsp3 )[3]. Compared to flat, sp²-hybridized aromatic rings, azetidines lower lipophilicity (LogD), improve aqueous solubility, and reduce off-target liabilities such as hERG channel inhibition[4].
Table 1: Physicochemical Profile of 6-(Azetidin-3-yl)nicotinic acid
| Property | Value / Estimate | Pharmacological Significance |
| Molecular Formula | C₉H₁₀N₂O₂ | Efficient low-molecular-weight building block. |
| Molecular Weight | 178.19 g/mol | High ligand efficiency (LE) when incorporated into APIs. |
| LogP (Estimated) | -0.5 to 0.2 | Highly polar; excellent for reducing overall API lipophilicity. |
| Topological Polar Surface Area (TPSA) | ~65 Ų | Optimal for hydrogen bonding without compromising permeability. |
| Fsp3 Contribution | 0.33 (3 of 9 carbons) | Enhances 3D structural complexity and metabolic stability. |
Table 2: Comparative Analysis: Azetidine vs. Traditional Amines
Why choose azetidine over piperidine or pyrrolidine?
| Scaffold | Ring Size | Basicity (pKa) | Lipophilicity Contribution | Metabolic Stability |
| Azetidine | 4-membered | ~10.4 | Lowest | High (Resistant to ring oxidation) |
| Pyrrolidine | 5-membered | ~11.3 | Moderate | Moderate (Susceptible to α -oxidation) |
| Piperidine | 6-membered | ~11.2 | Highest | Low/Moderate (High clearance rates) |
Mechanistic Signaling & Target Applications
The structural geometry of 6-(Azetidin-3-yl)nicotinic acid makes it an ideal vector for specific biological targets.
Kinase Inhibition
In kinase inhibitor design, the pyridine nitrogen acts as a crucial hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region. The azetidine ring, positioned at the 6-position, projects outward into the solvent-exposed channel. This vector allows for the attachment of solubilizing groups or targeting ligands without sterically clashing with the narrow ATP-binding pocket[2].
PROTAC Linker Integration
In the realm of targeted protein degradation, the azetidine moiety serves as a rigidified, metabolically stable linker component. By functionalizing the azetidine nitrogen and the carboxylic acid, researchers can create highly controlled spatial distances between the E3 ligase ligand and the target protein ligand, optimizing the formation of the ternary complex[5].
Logical flow of kinase inhibitor binding utilizing the bifunctional pharmacophore.
Synthetic Methodologies & Experimental Protocols
The synthesis and integration of 6-(Azetidin-3-yl)nicotinic acid into complex APIs rely on robust, self-validating chemical protocols. Historically, coupling sp³-rich heterocycles to pyridines was challenging. However, modern Minisci-type photoredox catalysis and cross-electrophile coupling have revolutionized this process[6],[7].
Protocol 1: Integration via Amide Coupling and Deprotection
To utilize CAS 1260752-27-9 (typically supplied as the N-Boc protected derivative, 6-(1-(tert-butoxycarbonyl)azetidin-3-yl)nicotinic acid)[8], the following self-validating protocol ensures high-yield amide bond formation followed by clean deprotection.
Reagents:
-
6-(1-(tert-butoxycarbonyl)azetidin-3-yl)nicotinic acid (1.0 eq)
-
Target Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (Anhydrous)
-
Trifluoroacetic acid (TFA) / Dichloromethane (DCM)
Step-by-Step Methodology:
-
Activation: Dissolve the N-Boc protected building block in anhydrous DMF (0.2 M). Add HATU and DIPEA. Stir at room temperature for 15 minutes to form the active ester. Causality: Pre-activation prevents side reactions and ensures rapid coupling with sterically hindered amines.
-
Coupling: Add the target amine to the reaction mixture. Stir for 2-4 hours at room temperature.
-
Validation Check 1 (LC-MS): Monitor the reaction via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]+ peak for the Boc-protected intermediate validates successful coupling.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Deprotection: Dissolve the crude intermediate in a 1:4 mixture of TFA:DCM (0.1 M). Stir at room temperature for 1 hour. Causality: The strained azetidine ring is stable under acidic conditions, allowing for selective cleavage of the Boc carbamate without ring-opening.
-
Validation Check 2 (NMR/MS): Concentrate under reduced pressure. The complete loss of the massive singlet at ~1.4 ppm in ¹H-NMR (corresponding to the t-butyl group) confirms total deprotection.
-
Purification: Purify the final free azetidine API via reverse-phase preparative HPLC.
Step-by-step synthetic workflow for integrating 6-(azetidin-3-yl)nicotinic acid into APIs.
Self-Validating Experimental Systems for Biological Assessment
Once the 6-(azetidin-3-yl)nicotinic acid moiety is incorporated into a drug candidate, its impact must be empirically validated.
-
Surface Plasmon Resonance (SPR):
-
Purpose: To validate the binding kinetics ( Kon , Koff , KD ) of the nicotinic acid hinge-binding motif.
-
Logic: Immobilize the target kinase on a CM5 sensor chip. Flow the synthesized API over the chip. A slow Koff rate validates that the hydrogen bonds formed by the pyridine nitrogen are stable and correctly oriented.
-
-
Human Liver Microsome (HLM) Stability Assay via LC-MS/MS:
-
Purpose: To validate the metabolic advantage of the azetidine ring.
-
Logic: Incubate the API with HLMs and NADPH at 37°C. Quantify the remaining parent compound at 0, 15, 30, and 60 minutes using LC-MS/MS. High intrinsic clearance ( CLint ) would indicate metabolic liability; however, the sp³-rich, sterically constrained nature of the azetidine ring typically yields a highly favorable (low) clearance profile compared to piperidine analogs[9].
-
References
-
ChemRxiv. "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv, 2025. Available at: [Link]
-
Journal of Organic Chemistry. "3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery." ACS Publications, 2018. Available at:[Link]
-
RSC Advances. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Publishing, 2021. Available at: [Link]
-
Organic Letters. "Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines." ACS Publications, 2018. Available at: [Link]
-
PMC. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." NIH, 2021. Available at:[Link]
-
Auburn University. "Rhodium and Cobalt Transition Metal Catalysis for Heteroarene Dearomatization and Natural Product Synthesis." Auburn University, 2024. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. etd.auburn.edu [etd.auburn.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)nicotinic acid [smolecule.com]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Enigma: A Technical Guide to the Mechanism of Action of Azetidine-Substituted Nicotinic Acid Compounds
This guide provides a deep dive into the intricate molecular interactions and downstream physiological effects of azetidine-substituted nicotinic acid compounds. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanism of action of this promising class of molecules, with a particular focus on their interaction with nicotinic acetylcholine receptors (nAChRs). We will explore their binding kinetics, functional consequences, and the critical experimental methodologies used to characterize their activity.
The Target: A Primer on Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are crucial for synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures, meaning they are composed of five protein subunits arranged around a central ion pore.[2] The vast diversity of nAChR subtypes arises from the various combinations of its 16 known homologous mammalian subunits (α2–α7, α9, α10 and β2–β4).[2][3] This structural heterogeneity translates into a wide array of pharmacological and physiological profiles, making nAChR subtypes highly attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders.[4]
The α4β2 subtype is the most abundant high-affinity nicotine binding site in the brain and is a primary target for many nicotinic compounds.[5][6] Its involvement in dopamine release in the mesolimbic system links it to the reinforcing effects of nicotine and the potential for therapeutic agents targeting addiction.[7][8]
The Modulators: Azetidine-Substituted Nicotinic Acid Compounds
The incorporation of an azetidine ring, a four-membered nitrogen-containing heterocycle, into nicotinic acid-based scaffolds has yielded a class of compounds with unique pharmacological properties.[9][10] The strained nature of the azetidine ring can confer conformational rigidity and novel vectoral properties to the molecule, influencing its interaction with the target receptor.[9][11]
A prime example of this class is varenicline , a widely used smoking cessation aid.[12] Its mechanism of action serves as a foundational model for understanding other azetidine-substituted nicotinic compounds. Varenicline acts as a partial agonist at the α4β2 nAChR.[7][12] This means it binds to the receptor and elicits a response that is lower than that of the endogenous agonist, acetylcholine, or a full agonist like nicotine.[8][13]
Another key compound in this class is Sazetidine-A . It is a potent and selective partial agonist at the high-sensitivity α4β2 nAChR and also acts as a "silent desensitizer".[14][15][16] This dual action of partial agonism and induction of a desensitized state without prior activation is a key characteristic of some of these compounds.[16]
Core Mechanism of Action: A Two-Pronged Approach
The primary mechanism of action for many azetidine-substituted nicotinic acid compounds at the α4β2 nAChR can be characterized by two key functional outcomes:
-
Partial Agonism: These compounds bind to the acetylcholine binding site on the α4β2 receptor, causing the ion channel to open. However, the conformational change induced is less profound than that caused by a full agonist. This results in a submaximal influx of cations (primarily Na+ and Ca2+), leading to a dampened cellular response compared to nicotine.[7][8] In the context of smoking cessation, this partial agonism helps to alleviate nicotine withdrawal symptoms by providing a low level of stimulation to the reward pathway.[12]
-
Antagonism/Desensitization: In the presence of a full agonist like nicotine, these compounds act as competitive antagonists. By occupying the binding site, they prevent nicotine from binding and eliciting its full, robust response.[7][8] This blunts the rewarding effects of smoking. Furthermore, prolonged exposure to these agonists can lead to receptor desensitization, a state in which the receptor is unresponsive to further stimulation, even with the agonist still bound.[16]
This dual mechanism is elegantly illustrated in the following signaling pathway diagram:
Caption: Signaling pathway of azetidine-substituted nicotinic acid compounds.
Characterizing the Mechanism: Key Experimental Workflows
A multi-faceted experimental approach is essential to fully elucidate the mechanism of action of these compounds. The following sections detail the core methodologies employed.
Radioligand Binding Assays: Quantifying Affinity and Selectivity
The initial step in characterizing a novel compound is to determine its binding affinity (Ki) for the target receptor and its selectivity for different nAChR subtypes. This is typically achieved through competitive radioligand binding assays.
Principle: This technique measures the ability of a test compound to displace a radiolabeled ligand with known binding characteristics from the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.
Step-by-Step Protocol (α4β2 nAChR):
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex, rich in α4β2 nAChRs) or cells expressing the recombinant human α4β2 receptor in a suitable buffer.[3] Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Radioligand Selection: Utilize a radioligand with high affinity and selectivity for the α4β2 subtype, such as [3H]cytisine or [3H]epibatidine.[4][8]
-
Assay Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation and Termination: Incubate the mixture to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.
-
Scintillation Counting: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., nicotine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 is determined by non-linear regression analysis of the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.
Data Presentation:
| Compound | nAChR Subtype | Ki (nM) | Reference |
| Sazetidine-A | α4β2 | ~0.5 | |
| α3β4 | >10,000 | ||
| Varenicline | α4β2 | High Affinity | [7][8] |
| α3β4 | >500-fold lower affinity than α4β2 | [7][8] | |
| α7 | >3500-fold lower affinity than α4β2 | [7][8] | |
| ABT-594 | [3H]cytisine sites (rat brain) | High Affinity |
Experimental Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
Electrophysiology: Assessing Functional Activity
To determine whether a compound acts as an agonist, antagonist, or partial agonist, its effect on the ion channel function of the nAChR must be evaluated. The gold-standard technique for this is patch-clamp electrophysiology.
Principle: This technique allows for the measurement of ionic currents flowing through the cell membrane. In the whole-cell configuration, a micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured, allowing for control of the membrane potential and measurement of the total current across the entire cell membrane.
Step-by-Step Protocol (Whole-Cell Patch Clamp):
-
Cell Preparation: Use cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with human α4 and β2 subunits).
-
Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill them with an internal solution that mimics the intracellular ionic composition.
-
Gigaohm Seal Formation: Under a microscope, carefully guide the micropipette to a cell and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette, establishing electrical access to the cell's interior.
-
Voltage Clamp and Recording: Clamp the cell membrane at a holding potential (e.g., -70 mV) and record the baseline current.
-
Compound Application: Rapidly perfuse the cell with a solution containing the test compound at various concentrations.
-
Data Acquisition and Analysis: Record the changes in membrane current elicited by the compound. The amplitude, kinetics (activation and desensitization), and dose-response relationship of the current are analyzed to characterize the compound's functional activity (EC50 for agonists, IC50 for antagonists).
In Vivo Microdialysis: Measuring Neurotransmitter Release
A key downstream effect of nAChR modulation is the alteration of neurotransmitter release in specific brain regions. In vivo microdialysis is a powerful technique to measure these changes in awake, freely moving animals.
Principle: A small, semi-permeable probe is implanted into a specific brain region (e.g., the nucleus accumbens). The probe is continuously perfused with a physiological solution, and small molecules from the extracellular fluid, such as neurotransmitters, diffuse across the membrane into the perfusate, which is then collected and analyzed.
Step-by-Step Protocol (Dopamine Release in the Nucleus Accumbens):
-
Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a guide cannula targeting the nucleus accumbens.[2] Allow the animal to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[7]
-
Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular dopamine concentration.
-
Compound Administration: Administer the azetidine-substituted nicotinic acid compound (e.g., via intraperitoneal injection).
-
Post-Dosing Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using a highly sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[7]
-
Data Analysis: Express the post-dosing dopamine levels as a percentage of the baseline levels to determine the effect of the compound on dopamine release.
Experimental Workflow Diagram:
Caption: In Vivo Microdialysis Workflow.
Conclusion
The mechanism of action of azetidine-substituted nicotinic acid compounds is a fascinating example of how subtle structural modifications can lead to profound and therapeutically relevant pharmacological effects. Their ability to act as partial agonists and/or silent desensitizers at specific nAChR subtypes, particularly the α4β2 receptor, underpins their clinical utility and potential for treating a range of CNS disorders. A thorough understanding of their mechanism, derived from a combination of binding, functional, and in vivo studies, is paramount for the rational design and development of the next generation of nAChR-targeting therapeutics.
References
- Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC. (n.d.).
-
Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study. (1993). Psychopharmacology, 112(1), 41-47. Retrieved from [Link]
-
Holladay, M. W., Bai, H., Li, Y., Lin, N. H., Daanen, J. F., Ryther, K. B., ... & Arneric, S. P. (1998). Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice. Bioorganic & medicinal chemistry letters, 8(19), 2797-2802. Retrieved from [Link]
- Chantix Label - accessdata.fda.gov. (n.d.).
- CHANTIX® (varenicline tartrate) Clinical Pharmacology | Pfizer Medical - US. (n.d.).
- Varenicline - StatPearls - NCBI Bookshelf. (2024, October 5).
- Nicotinic acetylcholine receptor - Wikipedia. (n.d.).
- Varenicline - Wikipedia. (n.d.).
-
Functional and molecular characterization of neuronal nicotinic ACh receptors in rat CA1 hippocampal neurons. (2004). The Journal of physiology, 555(Pt 1), 135–148. Retrieved from [Link]
- Application Notes and Protocols for Whole-Cell Patch Clamp Recording with AN317 Application - Benchchem. (n.d.).
-
Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. (2015). International review of neurobiology, 124, 1–41. Retrieved from [Link]
-
Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. (2007). Neuropharmacology, 52(5), 1269–1280. Retrieved from [Link]
-
Parker, M. J., Beck, A., & Luetje, C. W. (1998). Neuronal nicotinic receptor beta2 and beta4 subunits confer large differences in agonist binding affinity. Molecular pharmacology, 54(6), 1132–1139. Retrieved from [Link]
-
Neuronal Nicotinic Acetylcholine Receptors: Structural Revelations, Target Identifications, and Therapeutic Inspirations. (2005). Journal of Medicinal Chemistry, 48(14), 4815–4845. Retrieved from [Link]
-
Reduced α4 subunit expression in α4+− and α4+−/β2+− nicotinic acetylcholine receptors alters α4β2 subtype up‐regulation following chronic nicotine treatment. (2009). British Journal of Pharmacology, 158(6), 1563–1575. Retrieved from [Link]
- Whole Cell Patch Clamp Protocol | AXOL Bioscience. (n.d.).
- nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - TW - Eurofins Discovery. (n.d.).
-
Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. (1996). Journal of Neuroscience, 16(24), 7955-7963. Retrieved from [Link]
-
Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. (2006). Molecular pharmacology, 70(4), 1273–1280. Retrieved from [Link]
- nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. (n.d.).
-
Electrophysiological whole-cell patch clamp recordings of acetylcholine... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences, 5(4), 577-582. Retrieved from [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules, 28(3), 1082. Retrieved from [Link]
-
Azetidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Regulation of nicotinic receptor subtypes following chronic nicotinic agonist exposure in M10 and SH-SY5Y neuroblastoma cells. (1998). Journal of neurochemistry, 70(5), 2028–2036. Retrieved from [Link]
-
Structure-activity Relationships of N-substituted Ligands for the alpha7 Nicotinic Acetylcholine Receptor. (2010). Bioorganic & medicinal chemistry letters, 20(2), 643–646. Retrieved from [Link]
-
Structure–activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor/ion channel complex. (1998). Archives of Insect Biochemistry and Physiology, 37(1), 24-33. Retrieved from [Link]
-
TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. (2017). Frontiers in Pharmacology, 8, 658. Retrieved from [Link]
-
Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. (2002). Current Medicinal Chemistry, 9(9), 907-932. Retrieved from [Link]
-
Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. (2011). Journal of medicinal chemistry, 54(5), 1435–1441. Retrieved from [Link]
-
Discovery of Isoxazole Analogs of Sazetidine-A as Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists for the Treatment of Depression. (2011). Journal of medicinal chemistry, 54(17), 6066–6070. Retrieved from [Link]
-
Enhancement of alcohol aversion by the nicotinic acetylcholine receptor drug sazetidine-A. (2019). Genes, brain, and behavior, 18(8), e12596. Retrieved from [Link]
-
Sazetidine-A Activates and Desensitizes Native α7 Nicotinic Acetylcholine Receptors. (2015). The Journal of pharmacology and experimental therapeutics, 353(2), 307–314. Retrieved from [Link]
-
Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands. (2021). International journal of molecular sciences, 22(12), 6338. Retrieved from [Link]
-
Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them. (2006). Molecular pharmacology, 70(4), 1273–1280. Retrieved from [Link]
-
Enhancement of alcohol aversion by the nicotinic acetylcholine receptor drug sazetidine-A. (2019). Genes, Brain and Behavior, 18(8), e12596. Retrieved from [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry, 19(12), 2634-2646. Retrieved from [Link]
-
Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (2011). Bioorganic & medicinal chemistry letters, 21(3), 1043–1046. Retrieved from [Link]
- Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. (n.d.).
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). RSC medicinal chemistry, 17(1), 1-21. Retrieved from [Link]
-
The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. (2017). Acta pharmacologica Sinica, 38(7), 967–983. Retrieved from [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry, 19(12), 2634-2646. Retrieved from [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025). Journal of the American Chemical Society, 147(26), 11621–11628. Retrieved from [Link]
Sources
- 1. scite.ai [scite.ai]
- 2. Eating and drinking cause increased dopamine release in the nucleus accumbens and ventral tegmental area in the rat: measurement by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuffield Department of Population Health [ndph.ox.ac.uk]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sci-Hub. Radioligand Binding Characterization of Neuronal Nicotinic Acetylcholine Receptors / Current Protocols in Pharmacology, 2008 [sci-hub.jp]
- 9. Extracellular concentration and in vivo recovery of dopamine in the nucleus accumbens using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A microdialysis study of nucleus accumbens core and shell dopamine during operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
step-by-step synthesis protocol for 6-(Azetidin-3-yl)nicotinic acid
An Application Note and Step-by-Step Protocol for the Synthesis of 6-(Azetidin-3-yl)nicotinic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 6-(Azetidin-3-yl)nicotinic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering a detailed narrative that combines technical accuracy with practical, field-proven insights. The synthesis is structured around a robust palladium-catalyzed Suzuki cross-coupling reaction, a cornerstone of modern synthetic organic chemistry for the formation of C-C bonds. This guide explains the causality behind experimental choices, from the selection of starting materials and protecting groups to the optimization of reaction conditions. All procedures are designed to be self-validating, with clear guidance on purification and characterization.
Introduction
Azetidine moieties are increasingly incorporated into drug candidates due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while serving as rigid scaffolds to orient functional groups.[1] Similarly, the nicotinic acid scaffold is a well-established pharmacophore. The combination of these two structures in 6-(Azetidin-3-yl)nicotinic acid presents a valuable building block for creating novel chemical entities. This protocol details a reliable synthetic pathway commencing from commercially available precursors and proceeding through a key Suzuki coupling reaction to furnish the target compound.
Overall Synthetic Strategy
The synthesis is logically divided into three main stages: the preparation of key intermediates, the palladium-catalyzed cross-coupling, and the final deprotection and hydrolysis steps to yield the final product.
Caption: Overall workflow for the synthesis of 6-(Azetidin-3-yl)nicotinic acid.
Part A: Synthesis of Key Intermediates
The success of the Suzuki coupling hinges on the efficient preparation of the two coupling partners: a boronic ester of the nicotinic acid derivative and a halogenated, protected azetidine.
Protocol A1: Synthesis of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate
This procedure utilizes a palladium-catalyzed Miyaura borylation to convert the commercially available methyl 6-chloronicotinate into its corresponding pinacol boronic ester.
Rationale for Experimental Choices:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is an excellent catalyst for cross-coupling reactions, known for its high activity and stability.
-
Base: Potassium acetate (KOAc) is a mild base, sufficient to facilitate the catalytic cycle without promoting unwanted side reactions.
-
Solvent: 1,4-Dioxane is a common solvent for this type of reaction due to its high boiling point and ability to dissolve both organic and inorganic reagents.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 6-chloronicotinate | 171.58 | 5.00 g | 29.1 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 8.12 g | 32.0 |
| [Pd(dppf)Cl₂]·CH₂Cl₂ | 816.64 | 0.71 g | 0.87 |
| Potassium acetate (KOAc) | 98.14 | 8.57 g | 87.3 |
| 1,4-Dioxane (anhydrous) | - | 150 mL | - |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 6-chloronicotinate, bis(pinacolato)diboron, [Pd(dppf)Cl₂]·CH₂Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a white solid.
Protocol A2: Synthesis of tert-Butyl 3-iodoazetidine-1-carboxylate
This intermediate is a versatile building block for introducing the azetidine moiety.[1] Its synthesis from commercially available starting materials is a multi-step process, which is summarized here from established literature procedures.[1] A key feature of this synthesis is the use of a tert-butoxycarbonyl (Boc) group to protect the azetidine nitrogen. This group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.[2][3][4]
Rationale for Boc Protection: The Boc group is one of the most common nitrogen protecting groups in organic synthesis.[3]
-
Stability: It is stable to nucleophiles, bases, and reductive conditions.
-
Facile Removal: It can be cleaved under mild acidic conditions (e.g., TFA or HCl), which are often orthogonal to other protecting groups.[5][6]
A detailed protocol for the synthesis of tert-butyl 3-iodoazetidine-1-carboxylate can be found in the work by Ji, Y. et al., Arkivoc, 2018.[1] The process generally involves the reaction of 1-azabicyclo[1.1.0]butane with a Boc-anhydride and an iodine source.
Part B: Suzuki Cross-Coupling Reaction
This is the central step of the synthesis, where the C-C bond between the azetidine and pyridine rings is formed.
Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.
Protocol B1: Synthesis of tert-Butyl 3-(5-(methoxycarbonyl)pyridin-2-yl)azetidine-1-carboxylate
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Methyl 6-(pinacolato)boronicotinate (from A1) | 263.12 | 2.00 g | 7.60 |
| tert-Butyl 3-iodoazetidine-1-carboxylate (from A2) | 283.11 | 2.37 g | 8.36 |
| [Pd(dppf)Cl₂]·CH₂Cl₂ | 816.64 | 0.31 g | 0.38 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 4.95 g | 15.2 |
| Toluene/Water Mixture (e.g., 4:1) | - | 50 mL | - |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the boronic ester intermediate from A1 and the iodo-azetidine intermediate from A2 in the toluene/water solvent mixture.
-
Add cesium carbonate and the palladium catalyst.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under an inert atmosphere.
-
Monitor the reaction for the disappearance of starting materials using TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) to obtain the coupled product.
Part C: Final Transformations
The final steps involve the hydrolysis of the methyl ester to the carboxylic acid and the removal of the Boc protecting group from the azetidine nitrogen.
Protocol C1: Saponification (Ester Hydrolysis)
Rationale: Lithium hydroxide (LiOH) is a common reagent for the saponification of methyl esters. The reaction is typically carried out in a mixture of an organic solvent (like THF or methanol) and water to ensure the solubility of the ester.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Protected Coupled Product (from B1) | 306.36 | 1.50 g | 4.90 |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 0.41 g | 9.79 |
| Tetrahydrofuran (THF) | - | 20 mL | - |
| Water | - | 10 mL | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - |
Step-by-Step Procedure:
-
Dissolve the protected coupled product in a mixture of THF and water.
-
Add lithium hydroxide monohydrate and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~4-5 with 1M HCl.
-
A precipitate may form, which can be collected by filtration. Alternatively, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the Boc-protected carboxylic acid.
Protocol C2: N-Boc Deprotection
Rationale: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group at room temperature.[5] Dichloromethane (DCM) is a good solvent for this reaction as it is relatively inert and easily removed.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Boc-protected Carboxylic Acid (from C1) | 292.33 | 1.00 g | 3.42 |
| Dichloromethane (DCM) | - | 10 mL | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 2.5 mL | 32.5 |
Step-by-Step Procedure:
-
Dissolve the Boc-protected carboxylic acid in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The crude product is often obtained as a TFA salt. It can be purified by recrystallization, trituration with a suitable solvent (like diethyl ether), or by reverse-phase HPLC to yield the final product, 6-(Azetidin-3-yl)nicotinic acid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Strong acids like TFA and bases like LiOH are corrosive and should be handled with care.
-
Anhydrous solvents are flammable and sensitive to moisture.
References
-
Zhang, P., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. Available at: [Link]
-
Valero, C., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. Available at: [Link]
-
Australian Journal of Chemistry (1971). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Available at: [Link]
- Lehrfeld, J., & Gortatowski, M. J. (1961). Synthesis of 6-Substituted Nicotinic Acid Derivatives as Analogs of Ergot Alkaloids. Journal of Medicinal and Pharmaceutical Chemistry.
-
O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]
-
University of Illinois Chicago. SYNTHESIS AND BIOLOGICAL ACTIVITY OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES. Available at: [Link]
-
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. Available at: [Link]
-
Wager, T. T., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]
-
Chen, D. Y.-K., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Available at: [Link]
- Damaj, M. I., et al. (2000). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. Bioorganic & Medicinal Chemistry.
-
Dompe, C., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. Synthetic method of 6-methyl nicotine.
-
Al-Muqarrab, A. M., et al. (2018). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. Molecules. Available at: [Link]
-
Vessally, E., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
Abreo, M. A., et al. (1996). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available at: [Link]
- Bott, T. M., & West, F. G. (2012).
-
UIC Indigo. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS LYSERGIC ACID ANALOGS. Available at: [Link]
- Google Patents. Purification of nicotinic acid.
-
Frontiers in Bioengineering and Biotechnology. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Available at: [Link]
- Gupta, R. R. (Ed.). (2004). Four-Membered Heterocycles. In Heterocyclic Chemistry (Vol. 1, pp. 365-414). Springer.
-
Journal of Chemical Technology and Metallurgy. EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Available at: [Link]
-
Andresini, M., et al. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]
-
PubChem. 6-Chloronicotinic acid. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 6. reddit.com [reddit.com]
Amidation of 6-(Azetidin-3-yl)nicotinic Acid: A Detailed Guide to Reaction Conditions and Protocols
Introduction: The Significance of Amide Bond Formation with 6-(Azetidin-3-yl)nicotinic Acid
The formation of an amide bond is a fundamental transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery.[1][2][3] Amides are prevalent structural motifs in a vast array of pharmaceuticals and biologically active molecules.[4] The subject of this guide, 6-(Azetidin-3-yl)nicotinic acid, is a valuable building block for the synthesis of novel chemical entities. Its structure incorporates a nicotinic acid core, a well-known pharmacophore, and an azetidine ring. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly utilized in drug design to enhance properties such as metabolic stability, solubility, and target-binding affinity.[5][6][7]
The direct condensation of a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][4] Therefore, the use of coupling reagents to activate the carboxylic acid is a standard and essential practice. This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful amidation of 6-(Azetidin-3-yl)nicotinic acid, empowering researchers to navigate the nuances of this important reaction.
Core Principles of Amidation Reactions
The central principle of amidation using coupling reagents involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This "activates" the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. The selection of the appropriate coupling reagent, solvent, base, and reaction temperature is paramount to achieving high yields and purity while minimizing side reactions.
Key Considerations for Amidation of 6-(Azetidin-3-yl)nicotinic Acid
Several factors must be considered when designing an amidation reaction with 6-(Azetidin-3-yl)nicotinic acid:
-
Steric Hindrance: The steric bulk of both the amine and the carboxylic acid can influence the reaction rate and efficiency. While 6-(Azetidin-3-yl)nicotinic acid itself does not present exceptional steric challenges, the choice of the amine partner is a critical consideration.
-
Nucleophilicity of the Amine: The reactivity of the amine plays a significant role. Primary amines are generally more reactive than secondary amines. Aromatic amines are less nucleophilic than aliphatic amines and may require more forcing conditions or highly efficient coupling reagents.
-
Potential for Side Reactions: Racemization can be a concern if the amine or carboxylic acid contains a chiral center. Certain coupling reagents are known to minimize this risk. Other potential side reactions include the formation of ureas from carbodiimide-based reagents.
-
Solubility: The solubility of all reactants in the chosen solvent is crucial for a homogeneous reaction mixture and optimal reaction kinetics.
Recommended Coupling Reagents
A variety of coupling reagents are available, each with its own advantages and disadvantages. For the amidation of 6-(Azetidin-3-yl)nicotinic acid, the following classes of reagents are highly recommended:
| Coupling Reagent Class | Examples | Key Advantages | Common Side Reactions |
| Carbodiimides | EDC (EDCI), DCC | Water-soluble byproducts (for EDC), cost-effective.[1] | Formation of N-acylurea, potential for racemization. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High efficiency, fast reaction times, low racemization.[8] | Can cause guanidinylation of primary amines. |
| Phosphonium Salts | PyBOP, PyAOP | Excellent for hindered couplings, low racemization.[8] | Byproducts can be difficult to remove. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amidation of 6-(Azetidin-3-yl)nicotinic acid using common coupling reagents.
Protocol 1: General Amidation using EDC and an Additive
This protocol is a versatile starting point for a wide range of amines. The use of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is recommended to suppress side reactions and improve efficiency.
Materials:
-
6-(Azetidin-3-yl)nicotinic acid
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Standard workup and purification reagents
Procedure:
-
Activation of the Carboxylic Acid:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-(Azetidin-3-yl)nicotinic acid (1.0 equivalent) in the chosen anhydrous solvent (DMF or DCM).
-
Add NHS or HOBt (1.1 equivalents) to the solution.
-
Add EDC (1.2 equivalents) to the mixture and stir at room temperature. The formation of the active ester is typically complete within 15-60 minutes.[1]
-
-
Amine Coupling:
-
In a separate flask, dissolve the amine (1.0-1.2 equivalents) in a small amount of the reaction solvent.
-
Add the amine solution to the activated carboxylic acid mixture.
-
If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or TEA (1.5-2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.[1]
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.
-
Protocol 2: High-Efficiency Amidation using HATU
HATU is a highly effective coupling reagent, particularly for less reactive amines or sterically hindered substrates.
Materials:
-
6-(Azetidin-3-yl)nicotinic acid
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve 6-(Azetidin-3-yl)nicotinic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution.
-
-
Coupling Reaction:
-
Add HATU (1.1 equivalents) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 1-4 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to aid in DMF removal), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Workflow and Decision-Making Diagram
The following diagram illustrates a typical workflow for planning and executing an amidation reaction with 6-(Azetidin-3-yl)nicotinic acid.
Caption: A workflow for amidation of 6-(Azetidin-3-yl)nicotinic acid.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive coupling reagent, insufficient activation time, low nucleophilicity of the amine, steric hindrance. | Use a fresh batch of coupling reagent, increase activation time, switch to a more powerful coupling reagent (e.g., HATU), increase reaction temperature. |
| Formation of Side Products | N-acylurea formation (with carbodiimides), epimerization (if chiral centers are present). | Ensure the use of an additive like HOBt or NHS, use a coupling reagent known for low racemization (e.g., HATU, PyBOP). |
| Difficulty in Purification | Byproducts from the coupling reagent (e.g., DCU from DCC). | Choose a coupling reagent with water-soluble byproducts (e.g., EDC), perform thorough aqueous workup. |
Conclusion
The amidation of 6-(Azetidin-3-yl)nicotinic acid is a readily achievable transformation with careful consideration of the reaction parameters. By selecting the appropriate coupling reagent and adhering to optimized protocols, researchers can efficiently synthesize a diverse range of amide derivatives for further investigation in drug discovery and development programs. The information and protocols provided in this guide serve as a robust foundation for the successful implementation of this critical chemical reaction.
References
-
Challenges and outlook for catalytic direct amidation reactions. (n.d.). ResearchGate. Retrieved from [Link]
- Zhang, Y., et al. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. International Journal of Molecular Sciences, 24(4), 3467.
- Singh, R. P., et al. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 9068-9071.
- Wang, L., et al. (2019). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. Retrieved from [Link]
- Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89.
- Musachio, J. L., et al. (2011). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. ACS Chemical Neuroscience, 2(1), 33-37.
- Bin-Salam, A. S., et al. (2021). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. ChemRxiv.
- Zhang, Y., et al. (2023). N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?.
- Lebraud, H., et al. (2019). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Medicinal Chemistry Letters, 10(11), 1546-1552.
- Płaziński, A., et al. (2022).
- Duncton, M. A. J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2636-2653.
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Which reagent high yield direct amide formation between Carboxylic acids and amines?. (2012, November 8). ResearchGate. Retrieved from [Link]
- Sharma, M., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Applied Microbiology and Biotechnology, 107(11), 3499-3516.
- Lira, B. F., & de Souza, R. O. M. A. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
- Duncton, M. A. J. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Tisza, E. T., & Williams, J. M. (1942). U.S. Patent No. 2,280,040. Washington, DC: U.S.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
Application Notes and Protocols for the Incorporation of 6-(Azetidin-3-yl)nicotinic Acid into Small Molecule Libraries
Introduction: The Strategic Value of 6-(Azetidin-3-yl)nicotinic Acid in Modern Drug Discovery
The landscape of small molecule drug discovery is increasingly focused on the exploration of novel chemical space, emphasizing three-dimensional molecular architectures to enhance target engagement and improve pharmacokinetic profiles.[1][2] In this context, strained heterocyclic scaffolds have emerged as powerful tools for medicinal chemists. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a particularly attractive motif due to its unique conformational constraints and its ability to act as a bioisosteric replacement for more common functional groups.[3] This application note provides a comprehensive guide to the strategic incorporation of a novel building block, 6-(Azetidin-3-yl)nicotinic acid, into small molecule libraries.
The conjugation of an azetidine moiety at the 3-position to a nicotinic acid core offers a unique combination of properties. The nicotinic acid scaffold is a well-established pharmacophore present in numerous biologically active compounds, while the 3-substituted azetidine introduces a vector for spatial diversification and can favorably modulate physicochemical properties such as solubility and metabolic stability.[4][5] This guide will detail the synthesis of this key building block, provide robust protocols for its incorporation into libraries via amide coupling, and discuss the strategic considerations for leveraging its unique structural features in drug design.
Physicochemical Properties and Strategic Design Considerations
The strategic incorporation of 6-(Azetidin-3-yl)nicotinic acid into small molecule libraries is underpinned by its distinct physicochemical properties, which can be leveraged to enhance the drug-like characteristics of screening compounds.
| Property | Value/Characteristic | Significance in Drug Design |
| Molecular Weight | Approx. 192.2 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | Expected to be > 60 Ų | Influences cell permeability and oral absorption. |
| cLogP | Expected to be low | Contributes to aqueous solubility and reduced off-target toxicity. |
| Rotatable Bonds | Low | The rigid azetidine ring reduces conformational flexibility, which can lead to higher binding affinity and improved selectivity. |
| Hydrogen Bond Donors/Acceptors | Presence of carboxylic acid and azetidine nitrogen | Provides opportunities for specific interactions with biological targets. |
The Azetidine Ring as a Bioisostere:
The azetidine ring can serve as a bioisostere for various functional groups, including gem-dimethyl groups, carbonyls, and larger ring systems like piperidine or pyrrolidine. This substitution can lead to:
-
Improved Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more flexible alkyl chains or larger rings.[2]
-
Enhanced Aqueous Solubility: The polar nature of the nitrogen atom in the azetidine ring can improve the solubility of the parent molecule.
-
Novel Exit Vectors: The 3-dimensional structure of the azetidine ring provides distinct vectors for substituent placement, allowing for the exploration of new chemical space around a core scaffold.[1]
The 3-Substituted Azetidine Advantage:
Substitution at the 3-position of the azetidine ring, as opposed to the nitrogen atom, maintains a secondary amine functionality (after deprotection) that can act as a key interaction point with a biological target or serve as a site for further diversification. This substitution pattern also imparts a distinct three-dimensional character to the molecule.
Synthesis of N-Boc-6-(Azetidin-3-yl)nicotinic Acid: A Proposed Route
As 6-(Azetidin-3-yl)nicotinic acid is a novel building block, a reliable, multi-step synthesis is proposed based on established and well-documented chemical transformations. The following protocol outlines a plausible route starting from commercially available N-Boc-3-hydroxyazetidine.
Overall Synthetic Scheme:
Sources
HPLC method development for 6-(Azetidin-3-yl)nicotinic acid analysis
An Application Note and Protocol for the HPLC Method Development and Analysis of 6-(Azetidin-3-yl)nicotinic acid
Abstract
This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-(Azetidin-3-yl)nicotinic acid. Due to its zwitterionic nature and high polarity, this compound presents significant challenges for retention and peak shape on traditional reversed-phase columns. This application note details a systematic approach, moving from an initial physicochemical assessment of the analyte to a logical selection of chromatographic mode and subsequent optimization of parameters. We establish a final, validated method using Mixed-Mode Chromatography (MMC), which provides superior retention, selectivity, and peak symmetry. This guide is intended for researchers and scientists in pharmaceutical development and quality control, offering both a final protocol and a strategic template for developing methods for other challenging polar and zwitterionic molecules.
Introduction: The Analytical Challenge
6-(Azetidin-3-yl)nicotinic acid is a molecule of interest in pharmaceutical research, incorporating both a basic azetidine moiety and an acidic nicotinic acid group. This dual functionality results in a zwitterionic compound that is highly polar and typically exhibits poor retention on conventional C18 reversed-phase HPLC columns, often eluting in or near the solvent front.[1] Standard reversed-phase approaches may require ion-pairing agents, which are often incompatible with mass spectrometry (MS) and can lead to long column equilibration times.[2] Therefore, a more tailored chromatographic strategy is essential for reliable quantification.
This guide explains the causality behind our experimental choices, leading to the development of a reliable analytical method. We will explore alternative chromatographic strategies, including Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC), ultimately focusing on an optimized MMC protocol that leverages both reversed-phase and ion-exchange interactions to achieve effective separation.[3][4]
Analyte Characterization and Strategic Implications
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.
-
Structure: The molecule contains a carboxylic acid on the pyridine ring and a secondary amine within the azetidine ring.
-
Zwitterionic Nature: The presence of both acidic (carboxylic acid, pKa ≈ 4.8) and basic (azetidine nitrogen, pKa ≈ 11) functional groups means the molecule's net charge is highly dependent on the mobile phase pH. At intermediate pH values (e.g., pH 6-9), the molecule will exist predominantly as a zwitterion with both a positive and a negative charge.
-
Polarity: The combination of multiple heteroatoms (N, O) and ionizable groups makes the compound highly polar, predicting low retention in standard reversed-phase systems. A calculated LogP value for the similar 6-(Azetidin-1-yl)nicotinic acid is 0.9899, indicating its hydrophilic character.[5]
This profile suggests that chromatographic modes capable of handling highly polar and charged analytes are necessary. The primary candidates are HILIC and MMC.
-
HILIC: Employs a polar stationary phase and a mobile phase with a high concentration of organic solvent. It retains polar analytes through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[6][7][8]
-
MMC: Utilizes stationary phases with both hydrophobic (e.g., C18) and ion-exchange functional groups (e.g., sulfonic acid or quaternary amine).[3][9] This allows for multiple, tunable retention mechanisms, making it ideal for zwitterions.[10][11]
For this application, we selected a Mixed-Mode Cation-Exchange strategy as the primary approach due to its unique ability to controllably interact with both the positive charge of the azetidinium ion and the molecule's overall hydrophobicity.
Method Development Workflow
The method development process followed a logical, multi-stage approach to ensure the final protocol is robust and optimized.
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chemscene.com [chemscene.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. sielc.com [sielc.com]
- 11. Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-(Azetidin-3-yl)nicotinic Acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Expanding the Chemical Toolbox for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate specific disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of a target protein of interest (POI).[3][4] A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for destruction by the proteasome.[7][8]
The modular nature of PROTACs allows for extensive chemical modification to optimize their potency, selectivity, and pharmacokinetic properties.[9] The choice of building blocks for the warhead, linker, and E3 ligase ligand is therefore critical in the design of effective protein degraders. This guide focuses on the application of a novel building block, 6-(Azetidin-3-yl)nicotinic acid , in the synthesis of PROTACs. The incorporation of the azetidine-functionalized nicotinic acid scaffold offers a unique three-dimensional structure that can be exploited to achieve novel interactions with target proteins, potentially leading to improved binding affinity and selectivity.
This document provides a comprehensive overview of the synthetic strategies and detailed protocols for incorporating 6-(Azetidin-3-yl)nicotinic acid into a PROTAC, as well as the subsequent characterization of the final molecule.
Physicochemical Properties of 6-(Azetidin-3-yl)nicotinic Acid
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | [10] |
| Molecular Weight | 178.19 g/mol | [10] |
| Topological Polar Surface Area (TPSA) | 53.43 Ų | [10] |
| logP | 0.9899 | [10] |
| Hydrogen Bond Acceptors | 3 | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Rotatable Bonds | 2 | [10] |
PROTAC Synthesis Strategy: A Modular Approach
The synthesis of a PROTAC utilizing 6-(Azetidin-3-yl)nicotinic acid can be approached in a modular fashion, allowing for the convergent assembly of the final molecule. A general workflow is outlined below. In this proposed scheme, the 6-(Azetidin-3-yl)nicotinic acid will serve as a core component of the warhead, targeting a hypothetical protein of interest. The carboxylic acid of the nicotinic acid will be functionalized with a linker, which will then be coupled to an E3 ligase ligand.
Caption: General workflow for PROTAC synthesis using 6-(Azetidin-3-yl)nicotinic acid.
Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis of a hypothetical PROTAC targeting the BRD4 bromodomain, using JQ1 as the warhead inspiration, a PEG linker, and pomalidomide as the CRBN E3 ligase ligand. For the purpose of this protocol, we will assume a derivative of 6-(Azetidin-3-yl)nicotinic acid is part of a broader warhead structure. The following protocols detail the coupling of the building block to the linker and subsequently to the E3 ligase ligand.
Part 1: Synthesis of the Warhead-Linker Intermediate
This protocol describes the amide bond formation between the carboxylic acid of 6-(Azetidin-3-yl)nicotinic acid and an amine-terminated PEG linker.
Materials:
-
6-(Azetidin-3-yl)nicotinic acid
-
Boc-NH-PEG-amine (e.g., Boc-NH-PEG3-amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Rotary evaporator
Procedure:
-
Amide Coupling:
-
In a round-bottom flask, dissolve 6-(Azetidin-3-yl)nicotinic acid (1.0 eq) and Boc-NH-PEG-amine (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.[6]
-
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected Warhead-Linker intermediate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and TFA.
-
The resulting amine salt (Warhead-Linker-NH2) can be used in the next step without further purification.
-
Part 2: Synthesis of the Final PROTAC
This protocol describes the final amide coupling step between the Warhead-Linker intermediate and a carboxylic acid-functionalized pomalidomide derivative.
Materials:
-
Warhead-Linker-NH2 (from Part 1)
-
Pomalidomide-linker-COOH (synthesized separately, e.g., by reacting 4-fluoropomalidomide with an amino acid)[3]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous DMF
-
DIPEA
-
Preparative HPLC system
-
Lyophilizer
Procedure:
-
Final Amide Coupling:
-
Dissolve the Pomalidomide-linker-COOH (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[]
-
In a separate flask, dissolve the Warhead-Linker-NH2 (1.1 eq) in anhydrous DMF and add DIPEA (3.0 eq) to neutralize the salt.
-
Add the amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with water and filter to remove any precipitate.
-
Purify the crude PROTAC by preparative reverse-phase HPLC.
-
Combine the fractions containing the pure product and lyophilize to obtain the final PROTAC as a solid.
-
Characterization of the Synthesized PROTAC
Thorough characterization is essential to confirm the identity, purity, and functionality of the synthesized PROTAC.
Structural and Purity Analysis
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | To confirm the chemical structure of the final PROTAC. | Peaks corresponding to the warhead (including the 6-(Azetidin-3-yl)nicotinic acid moiety), the linker, and the E3 ligase ligand should be present and correctly assigned. |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass of the synthesized PROTAC and confirm its elemental composition. | The measured mass should be within a few ppm of the calculated mass for the expected molecular formula.[2] |
| LC-MS | To assess the purity of the final product. | A single major peak should be observed, indicating a high degree of purity. |
Functional Characterization
The biological activity of the PROTAC must be evaluated to ensure it effectively induces the degradation of the target protein.
Caption: Workflow for the functional characterization of the synthesized PROTAC.
Protocol 1: Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
SPR is a powerful technique for quantifying the binding affinity of the PROTAC to both the target protein and the E3 ligase, as well as for studying the formation of the ternary complex.[12][13][14]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Purified recombinant target protein (e.g., BRD4)
-
Purified recombinant E3 ligase complex (e.g., CRBN-DDB1)
-
Synthesized PROTAC
-
SPR running buffer
Procedure:
-
Immobilization:
-
Immobilize the target protein or the E3 ligase onto the surface of a sensor chip according to the manufacturer's instructions.
-
-
Binary Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binding affinity (KD) of the binary interaction.
-
-
Ternary Complex Formation Analysis:
-
To assess ternary complex formation, inject the PROTAC pre-incubated with a saturating concentration of the non-immobilized protein partner over the sensor chip.[9]
-
An increase in the binding response compared to the binary interaction indicates the formation of a ternary complex.
-
The cooperativity of ternary complex formation can also be calculated from the binding affinities.[9]
-
Protocol 2: Assessment of Protein Degradation by Western Blot
Western blotting is a standard method to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.[15][16][17]
Materials:
-
Cell line expressing the target protein (e.g., a cancer cell line for BRD4)
-
Cell culture reagents
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Lysis buffer with protease and phosphatase inhibitors[18][19]
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or DMSO for a specified period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Probe the same membrane with a primary antibody for a loading control.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of target protein degradation relative to the vehicle control.
-
Conclusion
6-(Azetidin-3-yl)nicotinic acid represents a promising and versatile building block for the synthesis of novel PROTACs. Its unique structural features can be leveraged to explore new chemical space and develop protein degraders with enhanced properties. The modular synthetic approach and the detailed characterization protocols outlined in this guide provide a solid foundation for researchers to incorporate this and other novel building blocks into their PROTAC discovery programs, ultimately accelerating the development of new therapeutics for a wide range of diseases.
References
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
- Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes.
- Abdel-Magid, A. F., et al. (2022). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 128, 106093.
- BenchChem. (n.d.). Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine.
- Fawkes, M., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science, 12(14), 5143-5149.
- Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry.
- Singh, A., et al. (2024). Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy. Bioorganic & Medicinal Chemistry, 112, 117875.
- Perez, C. J., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry, 35(2), 245-255.
- Koravovic, M., et al. (2023). From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors. European Journal of Medicinal Chemistry, 251, 115246.
- International Journal of Pharmaceutical Sciences. (2025). Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. International Journal of Pharmaceutical Sciences, 17(4), 123-130.
- Abdel-Magid, A. F., et al. (2022). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting. Semantic Scholar.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- American Chemical Society. (2026).
- Fawkes, M., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science, 12, 5143-5149.
- Odanaka, Y., et al. (2021). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal, 16(15), 2014-2019.
- Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes.
- Kumar, A., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 58(15), 1459-1462.
- BenchChem. (n.d.). Application Notes and Protocols for the Functionalization of the 1,3-Oxazetidine Scaffold.
- o2h discovery. (2024, August 20). Characterising PROTAC ternary complex formation using SPR.
- Leconte, A. M., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 284-303.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry.
- Doñate, F., et al. (2024). Structural and Physicochemical Features of Oral PROTACs. Journal of Medicinal Chemistry, 67(16), 13035-13049.
- Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361-368.
- Wang, X. R., & Zhang, Y. (2025).
- Strieth-Kalthoff, F., et al. (2021). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
- MedChemExpress. (n.d.). (+)-JQ-1.
- BenchChem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to PROTAC Synthesis using Mal-PEG5-acid.
- Bio-Rad. (n.d.). General Protocol for Western Blotting.
- BenchChem. (n.d.). Synthesis of PROTACs Using a Hydroxy-PEG12-Acid Linker: Application Notes and Protocols.
- Gara, M., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science, 6(7), 1184-1192.
- Sholukh, A. M., et al. (2015). Scalable syntheses of the BET bromodomain inhibitor JQ1. Tetrahedron Letters, 56(23), 3467-3470.
- Royal Society of Chemistry. (2023, May 15). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules.
- Cell Signaling Technology. (n.d.). Western Blotting Troubleshooting Guide.
- Abcam. (n.d.). Western blot protocol.
- Koravovic, M., et al. (2023). From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors. European Journal of Medicinal Chemistry, 251, 115246.
- Thermo Fisher Scientific. (n.d.). Western Blot Sample Preparation Protocol.
- BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Conjugate 106.
- Gara, M., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science, 6(7), 1184-1192.
- ChemScene. (n.d.). 1334486-29-1 | 6-(Azetidin-1-yl)nicotinic acid.
- MDPI. (2021).
- Kumar, A., et al. (2017). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 58(15), 1459-1462.
- Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Sigma-Aldrich. (n.d.). Nicotinic acid for synthesis 59-67-6.
- Frontiers. (2021, April 25). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds.
- ChemicalBook. (n.d.). Nicotinic acid | 59-67-6.
Sources
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 2. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. o2hdiscovery.co [o2hdiscovery.co]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jackwestin.com [jackwestin.com]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 12. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. aragen.com [aragen.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Strategies for Improving Aqueous Solubility of 6-(Azetidin-3-yl)nicotinic Acid in Assays
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 6-(Azetidin-3-yl)nicotinic acid in various assay systems. The inherent zwitterionic nature of this compound, containing both a basic azetidine nitrogen and an acidic nicotinic acid moiety, frequently leads to solubility issues that can compromise assay validity and reproducibility. This document outlines systematic, chemically-driven strategies to overcome these challenges.
Core Concept: The Zwitterionic Challenge
6-(Azetidin-3-yl)nicotinic acid possesses two ionizable groups: the carboxylic acid on the pyridine ring (an acidic functional group) and the secondary amine within the azetidine ring (a basic functional group). The charge state of these groups, and consequently the overall net charge of the molecule, is highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the compound will have an equal number of positive and negative charges, resulting in a net neutral charge. This zwitterionic state often leads to minimal aqueous solubility due to strong intermolecular electrostatic interactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My compound is precipitating in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the primary cause and my first troubleshooting step?
A1: Precipitation at physiological pH is a classic indicator that you are likely working near the compound's isoelectric point (pI). The first and most critical step is to perform a pH-solubility profile to identify a pH range where the molecule carries a net positive or net negative charge, which will enhance its interaction with the aqueous solvent.
-
At Low pH (pH < pKa of carboxylic acid): The carboxylic acid is protonated (neutral), while the azetidine nitrogen is protonated (positive charge), resulting in a net cationic species.
-
At High pH (pH > pKa of azetidine): The carboxylic acid is deprotonated (negative charge), while the azetidine nitrogen is neutral, resulting in a net anionic species.
Troubleshooting Workflow: pH-Dependent Solubility Assessment
Caption: A systematic workflow for determining the optimal pH for compound solubility.
Expert Advice: Initiate your investigation by creating a concentrated stock solution in an organic solvent like DMSO. Subsequently, dilute this stock into a range of buffers spanning from acidic to basic pH. A visual inspection for turbidity or precipitation can provide a rapid qualitative assessment, which should be followed by quantitative analysis (e.g., HPLC) of the supernatant after centrifugation to determine the precise solubility at each pH point.
Q2: Adjusting the pH is not feasible due to assay constraints. What are my next options?
A2: When pH modulation is not a viable solution, the use of formulation excipients should be explored. These are additives that enhance solubility through non-covalent interactions.
1. Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby improving the dissolution of less polar compounds.
-
Commonly Used Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).
-
Causality: By reducing the polarity of the bulk solvent, co-solvents can disrupt the strong intermolecular interactions between the zwitterionic compound molecules, favoring solvation.
2. Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[1][2][3][4] They can encapsulate the nonpolar regions of a drug molecule, forming a water-soluble inclusion complex.[1][2][3][4][]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.
-
Mechanism: The hydrophobic portion of 6-(Azetidin-3-yl)nicotinic acid can partition into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures the complex remains dissolved in water.
Experimental Protocol: Screening for Solubility Enhancers
-
Stock Preparation: Prepare a 10-50 mM stock solution of the compound in 100% DMSO.
-
Formulation Buffers: Prepare your primary assay buffer containing a range of concentrations of the selected co-solvent or cyclodextrin.
-
Co-solvents: Test concentrations from 1% to 10% (v/v).
-
Cyclodextrins: Test concentrations from 1% to 15% (w/v).
-
-
Dilution & Equilibration: Add the compound stock to the formulation buffers to achieve the target final concentration. Vortex and allow the solutions to equilibrate for at least one hour at room temperature.
-
Analysis: Centrifuge the samples at high speed (~14,000 rpm) for 15 minutes to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved compound via a validated analytical method like HPLC-UV.
Data Summary: Typical Solubility Enhancement
| Approach | Concentration Range | Typical Fold Increase in Solubility | Key Considerations |
| Co-solvents | 1-10% (v/v) | 2-15x | May impact protein function at higher concentrations. |
| Cyclodextrins | 1-15% (w/v) | 5-100x | Generally biocompatible; can be a highly effective strategy. |
Q3: I have heard about in situ salt formation. How can I apply this to my zwitterionic compound?
A3: In situ salt formation is a powerful technique to significantly enhance the solubility of ionizable compounds.[6][7][8][9][10] For a zwitterion like 6-(Azetidin-3-yl)nicotinic acid, you can form a salt at either the basic azetidine nitrogen or the acidic carboxylic acid.
-
Acid Addition Salt: By adding a slight molar excess of a strong acid (e.g., HCl, methanesulfonic acid), you can protonate the azetidine nitrogen, forming a cationic salt. This is generally the preferred approach for achieving solubility in neutral to acidic aqueous media.
-
Base Addition Salt: By adding a slight molar excess of a strong base (e.g., NaOH), you can deprotonate the carboxylic acid, forming an anionic salt, which will be more soluble in neutral to basic solutions.
Logical Framework for Salt Formation
Caption: Decision pathway for utilizing salt formation to increase aqueous solubility.
Self-Validating Protocol: To perform in situ salt formation, first prepare a slurry of your compound in water or your desired buffer. Then, slowly add a stock solution of acid (e.g., 1N HCl) or base (e.g., 1N NaOH) dropwise while vortexing. Continue the addition until the compound fully dissolves. It is crucial to monitor the final pH of the stock solution to ensure it is compatible with your downstream assay.
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
- Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in drug delivery: an updated review.
- Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 23(2), 1165-1174.
- Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 18(3), 345.
- Gala, U., Miller, D. A., & Williams, R. O. (2018). In Situ Salt Formation during Melt Extrusion for Improved Chemical Stability and Dissolution Performance of a Meloxicam–Copovidone Amorphous Solid Dispersion. Molecular Pharmaceutics, 15(3), 974-985.
- Indulkar, A. S., et al. (2022). Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles. International Journal of Pharmaceutics, 619, 121709.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
Sources
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. touroscholar.touro.edu [touroscholar.touro.edu]
- 3. chemicaljournals.com [chemicaljournals.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in 6-(Azetidin-3-yl)nicotinic acid cross-coupling reactions
Welcome to the Technical Support Center. Working with 6-(Azetidin-3-yl)nicotinic acid in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) presents a unique "perfect storm" of synthetic challenges. This molecule combines a highly basic secondary amine (azetidine), a coordinating pyridine ring, and a carboxylic acid. This triad frequently leads to zwitterion-induced insolubility, competitive off-cycle catalyst poisoning, and chemoselectivity issues.
This guide is designed for researchers and drug development professionals to systematically diagnose, troubleshoot, and optimize these complex cross-coupling workflows.
Diagnostic Workflow
Use the following decision matrix to identify the root cause of your low reaction yield.
Diagnostic workflow for troubleshooting low yields in 6-(Azetidin-3-yl)nicotinic acid couplings.
Frequently Asked Questions & Troubleshooting
Q1: My reaction stalls at 10-15% conversion, and I observe a black precipitate shortly after heating. What is happening?
The Causality: The black precipitate is palladium black, indicating severe catalyst deactivation and aggregation. Unprotected nitrogen-rich heterocycles—specifically the secondary amine of the azetidine and the pyridine nitrogen—act as potent σ-donors. As demonstrated in mechanistic studies on the Suzuki-Miyaura coupling of unprotected nitrogen-rich heterocycles[1], these nitrogens outcompete standard phosphine ligands, forming stable, off-cycle bis- or tris-ligated Pd(II) resting states that stall the catalytic cycle. The Solution: To disrupt this thermodynamic sink, transition to sterically demanding, electron-rich dialkylbiaryl phosphine ligands like XPhos or SPhos . The bulky framework of XPhos creates a steric shield around the palladium center, physically preventing the coordination of multiple azetidine/pyridine molecules while maintaining sufficient electron density to drive oxidative addition.
Q2: The starting materials remain suspended in the solvent (THF or Toluene), and no reaction occurs. How do I solve this?
The Causality: 6-(Azetidin-3-yl)nicotinic acid exists predominantly as a zwitterion (pyridinium/azetidinium carboxylate) in the solid state. This dense ionic network results in an exceptionally high lattice energy, rendering the substrate completely insoluble in standard non-polar or aprotic cross-coupling solvents. The Solution: You must engineer the solvent system to overcome this lattice energy. Shift to a highly polar, miscible solvent system such as 1,4-Dioxane/H₂O (4:1 v/v) . The aqueous component solvates the zwitterion, while the dioxane solubilizes the organic coupling partner. Alternatively, pre-stirring the substrate with 2.0–3.0 equivalents of an inorganic base (e.g., K₃PO₄) in the aqueous mixture will deprotonate the carboxylic acid, disrupting the zwitterion and forming a highly soluble potassium salt prior to catalyst addition.
Q3: I am achieving full conversion, but my isolated yield is low due to a major byproduct. LC-MS shows a mass corresponding to N-arylation. How can I improve chemoselectivity?
The Causality: The secondary nitrogen of the azetidine ring is highly nucleophilic (pKa ~10.5). In the presence of strong bases (like KOtBu or NaOtBu) and palladium catalysts, competitive Buchwald-Hartwig amination at the azetidine nitrogen will rapidly outcompete the desired C–C coupling. Furthermore, azetidines are susceptible to ring-opening under harsh basic conditions at elevated temperatures, as noted in recent literature evaluating azetidine-Pd catalytic combinations[2]. The Solution: The most robust approach is to temporarily mask the azetidine nitrogen using a tert-butyloxycarbonyl (Boc) protecting group, which entirely eliminates the amine's nucleophilicity. If a protection-free route is strictly required, switch to a milder base (such as K₃PO₄) and limit the reaction temperature to 80 °C.
Quantitative Optimization Matrix
Use the following matrix to benchmark your current conditions against the optimized parameters for zwitterionic azetidine-pyridine substrates.
| Parameter | Suboptimal Condition | Optimized Condition | Mechanistic Rationale |
| Ligand | PPh₃ or dppf | XPhos or RuPhos | Bulky dialkylbiaryl phosphines prevent off-cycle bis-ligation by the azetidine/pyridine nitrogens. |
| Solvent | Toluene or THF | 1,4-Dioxane / H₂O (4:1) | Aqueous mixtures disrupt the zwitterionic lattice of the nicotinic acid, ensuring homogeneity. |
| Base | NaOtBu or KOtBu | K₃PO₄ or Cs₂CO₃ | Milder inorganic bases prevent competitive N-arylation and thermal ring-opening of the azetidine. |
| Protecting Group | Unprotected (Free N-H) | N-Boc or N-Cbz | Masking the secondary amine eliminates its nucleophilicity and coordinating ability. |
Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is specifically optimized for the C–C cross-coupling of N-Boc protected 6-(Azetidin-3-yl)nicotinic acid (acting as an electrophile via a pre-functionalized halide derivative, or as a coupling partner) with aryl boronic acids. It incorporates self-validating checkpoints to ensure reproducibility.
Objective: To achieve >85% isolated yield while preventing azetidine ring-opening and protodeboronation.
Materials:
-
Halogenated N-Boc-6-(Azetidin-3-yl)nicotinic acid derivative (1.0 equiv)
-
Aryl boronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% active Pd)
-
XPhos (10 mol%)
-
K₃PO₄ (3.0 equiv)
-
Degassed 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a nitrogen-filled glovebox or under standard Schlenk conditions, combine Pd₂(dba)₃ and XPhos in anhydrous 1,4-dioxane (1/3 of total solvent volume). Stir at room temperature for 15 minutes.
-
Self-Validation Check: The solution must transition from purple/dark brown to a deep, homogeneous red/orange. This color change confirms the successful formation of the active L_nPd(0) species.
-
-
Substrate Solvation: In a separate Schlenk flask, suspend the nicotinic acid substrate and the aryl boronic acid in the remaining 1,4-Dioxane/H₂O mixture. Add K₃PO₄.
-
Causality Note: The aqueous component is critical to dissolve the phosphate base and deprotonate the carboxylic acid, ensuring a homogeneous reaction interface that prevents localized concentration spikes.
-
-
Degassing: Subject the substrate mixture to three freeze-pump-thaw cycles or vigorous sparging with argon for 20 minutes.
-
Self-Validation Check: If using freeze-pump-thaw, the absence of bubbling upon the final thaw confirms the complete removal of dissolved oxygen, which is otherwise lethal to the electron-rich Pd(0)-XPhos complex.
-
-
Reaction Execution: Transfer the pre-activated catalyst solution to the substrate flask via a gastight syringe. Heat the reaction to 80 °C.
-
Causality Note: Do not exceed 80 °C. Higher temperatures exponentially increase the rate of protodeboronation of the boronic acid and can trigger thermal degradation of the azetidine ring.
-
-
Monitoring & Isoelectric Workup: Monitor the reaction via LC-MS. Upon completion (typically 4-6 hours), cool to room temperature. Because the product contains a carboxylic acid, carefully acidify the aqueous layer to pH 4-5 using 1M HCl, then extract with EtOAc (3 × 20 mL).
-
Self-Validation Check: If the aqueous layer remains highly UV-active by TLC after extraction, the pH has not been optimized for the isoelectric point of the product. Adjust the pH incrementally until the organic extraction is successful.
-
References
- Source: nih.
- Source: acs.
- Title: Aziridine- and Azetidine-Pd Catalytic Combinations.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues [mdpi.com]
Technical Support Center: Optimizing Purification of 6-(Azetidin-3-yl)nicotinic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for medicinal chemists and process scientists dealing with the downstream processing of 6-(Azetidin-3-yl)nicotinic acid .
This molecule is typically synthesized via a transition-metal-catalyzed cross-coupling—such as an alkyl-aryl Suzuki-Miyaura coupling[1] or a Minisci-photoredox reaction[2]—followed by global deprotection. Because it contains both a basic azetidine ring (pKa ~10.4) and an acidic nicotinic acid moiety (pKa ~2.5), the deprotected product is a highly polar zwitterion . This amphoteric nature renders traditional purification methods, like normal-phase silica gel chromatography, highly ineffective.
Below, you will find diagnostic workflows, mechanistic troubleshooting guides, and self-validating protocols to ensure high-purity isolation of your target compound.
Diagnostic Purification Workflow
Before selecting a purification method, analyze the current state of your crude mixture. Use the decision tree below to route your sample to the correct downstream process.
Workflow for selecting the optimal purification strategy for 6-(azetidin-3-yl)nicotinic acid.
Troubleshooting Guides & FAQs
Q1: Why do I experience massive product loss when purifying deprotected 6-(azetidin-3-yl)nicotinic acid on standard normal-phase silica gel? Causality & Solution: Standard silica gel is inherently acidic (surface silanol pKa ~4.5–5.5). In its deprotected state, the highly basic secondary amine of the azetidine ring protonates and forms irreversible electrostatic bonds with the deprotonated silanol groups on the stationary phase. This causes severe peak tailing or complete retention. Action: Abandon normal-phase silica for the deprotected molecule. Instead, perform standard silica chromatography before removing the Boc protecting group. If the molecule is already deprotected, switch to Strong Cation Exchange (SCX) chromatography[3].
Q2: My cross-coupling step (Suzuki or Minisci) leaves residual palladium/nickel that co-purifies with the product. How do I remove it? Causality & Solution: The combination of the pyridine nitrogen and the azetidine nitrogen acts as an excellent bidentate ligand, chelating transition metals (Pd/Ni) tightly. Action: Metal scavenging must be performed prior to Boc deprotection. Treat the protected organic mixture with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). The thiol groups have a thermodynamically higher affinity constant for soft transition metals than the nitrogenous API, driving a ligand-exchange reaction that strips the metal into the solid phase for easy filtration.
Q3: Standard C18 RP-HPLC shows no retention for the deprotected product, eluting it in the void volume. How can I achieve baseline resolution? Causality & Solution: Reversed-phase (RP) C18 columns rely on hydrophobic partitioning. The zwitterionic 6-(azetidin-3-yl)nicotinic acid is surrounded by a dense hydration sphere, preventing it from partitioning into the hydrophobic C18 chains[4]. Action: Utilize a mixed-mode stationary phase (e.g., Obelisc N) which incorporates both ion-exchange and reversed-phase interactions[4]. Alternatively, use an ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) in your mobile phase to mask the charge of the basic azetidine, artificially increasing its hydrophobicity.
Q4: How can I isolate the final product free of TFA or HCl salts without relying on preparative HPLC? Causality & Solution: Deprotection with TFA or HCl leaves the product as a highly soluble salt. By adjusting the pH to the molecule's isoelectric point (pI), the net charge becomes exactly zero. Without a net ionic charge, the molecule's hydration sphere collapses, drastically reducing aqueous solubility and driving crystallization. Action: Perform an isoelectric precipitation (See Protocol B).
Isoelectric Precipitation Logic
Understanding the charge states of your molecule at various pH levels is critical for successful precipitation and desalting.
Charge state evolution of 6-(azetidin-3-yl)nicotinic acid driving isoelectric precipitation.
Step-by-Step Experimental Protocols
Protocol A: Strong Cation Exchange (SCX) Catch-and-Release Desalting
This protocol is designed to separate the highly polar zwitterion from neutral/acidic impurities and excess salts[3].
-
Conditioning: Mount an SCX cartridge (e.g., propylsulfonic acid silica) on a vacuum manifold. Condition with 3 column volumes (CV) of Methanol (MeOH), followed by 3 CV of 1M HCl in MeOH, and finally 3 CV of pure MeOH to remove excess acid.
-
Loading: Dissolve the crude deprotected mixture in a minimum volume of MeOH (add up to 10% water if solubility is poor). Load onto the cartridge at a flow rate of 1 drop/sec. The protonated azetidine will bind to the sulfonic acid stationary phase.
-
Washing: Wash the cartridge with 5 CV of MeOH.
-
Self-Validation Step: Spot the wash flow-through on a TLC plate and view under UV (254 nm). Neutral and acidic impurities (like unreacted nicotinic acid) will elute here. Continue washing until the UV absorbance of the flow-through reaches baseline.
-
-
Elution: Elute the target compound using 5 CV of 2M Ammonia in Methanol ( NH3/MeOH ). The ammonia deprotonates the azetidine, breaking the electrostatic interaction with the stationary phase.
-
Isolation: Concentrate the ammoniacal eluent in vacuo to yield the desalted zwitterionic product.
Protocol B: Isoelectric Crystallization (pI Precipitation)
Use this protocol to obtain ultra-pure, salt-free powder suitable for biological assays or structural elucidation.
-
Dissolution: Dissolve the SCX-purified product (or crude TFA salt) in a minimum volume of deionized water. If starting from a TFA salt, the natural pH will be ~2.0 (fully soluble).
-
Titration Setup: Insert a calibrated pH probe directly into the stirring solution.
-
Neutralization: Slowly add 0.1 M NaOH dropwise. Monitor the pH carefully.
-
Precipitation: As the pH approaches the calculated pI (approximately pH 6.0–6.5), the solution will become increasingly turbid.
-
Self-Validation Step: The maximum turbidity indicates you have hit the exact isoelectric point. If you overshoot the pH and the solution begins to clear (due to forming the soluble sodium carboxylate salt), back-titrate with 0.1 M HCl .
-
-
Maturation: Once maximum precipitation is achieved, transfer the flask to an ice bath (4 °C) for 2 hours to depress solubility further and mature the crystals.
-
Harvesting: Centrifuge the suspension at 4000 rpm for 10 minutes. Decant the supernatant, wash the pellet with 2 mL of ice-cold water, and lyophilize to afford the pure zwitterion.
Quantitative Data Summary
The following table summarizes the performance metrics of various purification strategies for this specific molecular class, allowing you to balance yield, purity, and scalability.
| Purification Method | Primary Retention Mechanism | Typical Yield (%) | Typical Purity (%) | Scalability | Best Used For |
| Normal Phase Silica | Adsorption / Partitioning | < 20% (Severe loss) | Variable | High | Boc-protected intermediates only. |
| SCX Catch-and-Release | Electrostatic (Ion-Exchange) | 85 - 95% | 90 - 95% | High | Bulk desalting and removal of neutral impurities. |
| Mixed-Mode RP-HPLC | Hydrophobic & Electrostatic | 70 - 80% | > 99% | Low (Prep scale) | Final polishing for analytical or biological assay use. |
| Isoelectric Precipitation | Solubility depression at pI | 75 - 90% | > 98% | Very High | Large-scale isolation of the salt-free zwitterion. |
References
-
SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Application Notes. Available at:[Link]
-
The Nest Group. Strong Cation-Exchange and Reversed-Phase Purification of a Synthetic Peptide Application Note #9601. Available at:[Link]
-
Duncton, M. A. J., et al. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters, 10(15), 3259–3262. ACS Publications. Available at:[Link]
-
Proctor, R. S. J., et al. (2018). Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines. Organic Letters, 20(20), 6331–6335. ACS Publications. Available at:[Link]
Sources
preventing azetidine ring opening during nicotinic acid derivatization
A Specialized Guide to Preventing Azetidine Ring Opening During Nicotinic Acid Derivatization
Welcome to the Technical Support Center for advanced azetidine chemistry. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of incorporating the valuable azetidine scaffold into their molecules. The inherent ring strain that makes azetidines conformationally rigid and synthetically useful also renders them susceptible to undesired ring-opening reactions.
This guide provides in-depth, field-proven insights and troubleshooting strategies specifically focused on the derivatization of azetidines with nicotinic acid and its analogues. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in comprehending the underlying chemical principles. Here, we explain the "why" behind experimental choices to empower you to overcome challenges and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and concerns regarding the stability of the azetidine ring during amide coupling reactions.
Q1: Why is the azetidine ring prone to opening during derivatization?
A1: The primary reason for the azetidine ring's susceptibility to opening is its significant ring strain, estimated to be around 25.4 kcal/mol. This strain is a driving force for reactions that can alleviate it. Several factors can trigger ring-opening during a chemical transformation:
-
Lewis and Brønsted Acids: These are the most common culprits.[1] Protonation or coordination of a Lewis acid to the azetidine nitrogen makes it a much better leaving group, thereby activating the ring for nucleophilic attack and subsequent cleavage.
-
Strong Nucleophiles: Potent nucleophiles can directly attack one of the ring carbons, leading to cleavage through an S(_N)2-type mechanism.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier for ring-opening, even in the absence of strong acids or nucleophiles.[1]
Q2: How does the substituent on the azetidine nitrogen affect its stability?
A2: The nature of the substituent on the azetidine nitrogen is critical to its stability. Electron-withdrawing groups, such as sulfonyl or even a Boc-carbamate, can decrease the basicity of the nitrogen. This reduced basicity can be beneficial as it lessens the propensity for protonation under acidic conditions. However, very strong electron-withdrawing groups can also activate the ring carbons towards nucleophilic attack. The choice of the N-protecting group is therefore a crucial consideration in any synthetic sequence involving azetidines.
Q3: Are there general precautions I should take when working with azetidines?
A3: Yes, several general precautions can help minimize the risk of unintended ring-opening:
-
Avoid Strong Acids: Whenever possible, use non-acidic or mildly basic conditions. If an acidic step is unavoidable, consider performing it at low temperatures and for the shortest possible time.
-
Mindful Temperature Control: Avoid unnecessarily high reaction temperatures. Room temperature or below is often preferable for reactions involving azetidines.
-
Choice of Reagents: Carefully select reagents to avoid those with inherent Lewis acidity or those that generate acidic byproducts.
-
Inert Atmosphere: While not always directly related to ring-opening, using an inert atmosphere (e.g., argon or nitrogen) is good practice to prevent side reactions with atmospheric moisture and oxygen, which can sometimes lead to the formation of acidic species.
Troubleshooting Guide: Amide Coupling of Nicotinic Acid with Azetidines
This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues that may arise during the amide coupling of nicotinic acid with an azetidine derivative.
Issue 1: Significant Azetidine Ring Opening Observed During Coupling
You've attempted to couple nicotinic acid with your N-protected azetidine using a standard coupling reagent like DCC or EDC/HOBt, but you are observing significant formation of ring-opened byproducts. What's going wrong and how can you fix it?
Root Cause Analysis:
The observation of ring-opened products points to the reaction conditions being too harsh for the strained azetidine ring. The likely culprits are:
-
Acidic Microenvironment: Standard carbodiimide couplings can generate acidic intermediates or byproducts. The pyridine nitrogen of nicotinic acid itself can be protonated, creating a more acidic environment.
-
Lewis Acidity of Coupling Reagents: Some coupling reagents or their activated intermediates may possess sufficient Lewis acidity to catalyze ring opening.
-
Elevated Temperature: If the reaction was heated to drive it to completion, this could have provided the energy for the ring-opening pathway.
Solutions and Optimization Strategies:
Your primary goal is to switch to milder coupling conditions that do not promote the formation of highly reactive, potentially acidic intermediates.
dot
Caption: Troubleshooting workflow for azetidine ring opening.
Recommended Milder Coupling Reagents:
The following table summarizes alternative coupling reagents known for their milder reaction conditions and suitability for sensitive substrates.
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium/Aminium | High efficiency, fast reactions, and low racemization. Often the first choice for challenging couplings.[2][3] |
| COMU | Uronium/Aminium | Safer alternative to benzotriazole-based reagents, highly efficient, and requires only one equivalent of base.[2] |
| DEPBT | Phosphonium | Known for very low epimerization, making it ideal for stereochemically sensitive substrates.[2] |
| T3P® | Triazole-based | High efficiency, low toxicity, and reduced racemization risk.[4] |
Experimental Protocol: Mild Amide Coupling using HATU
This protocol provides a robust starting point for the coupling of nicotinic acid to an N-protected azetidine, minimizing the risk of ring opening.
-
Materials:
-
N-protected azetidine (1.0 eq)
-
Nicotinic acid (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected azetidine and nicotinic acid in anhydrous DMF in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA to the solution and stir for 5 minutes.
-
Add HATU in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Issue 2: Low Yield Despite Intact Azetidine Ring
You've successfully prevented ring-opening by using a milder coupling agent, but the yield of your desired nicotinic acid-azetidine conjugate is low. What are the potential causes and how can you improve the yield?
Root Cause Analysis:
Low yields in the absence of decomposition can be attributed to several factors:
-
Incomplete Activation of Nicotinic Acid: The pyridine nitrogen can interfere with the activation of the carboxylic acid, potentially by interacting with the coupling reagent.
-
Steric Hindrance: The azetidine ring, being a small, constrained system, can present steric challenges for the incoming activated nicotinic acid.
-
Suboptimal Base: The choice and amount of base can significantly impact the reaction rate and efficiency.
-
Reaction Time and Temperature: The reaction may be sluggish at room temperature and may require longer reaction times.
Solutions and Optimization Strategies:
dot
Sources
Technical Support Center: Resolving HPLC Peak Tailing for 6-(Azetidin-3-yl)nicotinic Acid
Welcome to the technical support guide for the chromatographic analysis of 6-(Azetidin-3-yl)nicotinic acid. This document provides in-depth troubleshooting for a common issue encountered during its analysis: peak tailing. As a zwitterionic molecule with both basic (azetidine and pyridine nitrogens) and acidic (carboxylic acid) functional groups, this compound presents unique challenges in reversed-phase HPLC. This guide is structured in a question-and-answer format to directly address the problems you may be facing in the lab.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing with 6-(Azetidin-3-yl)nicotinic acid on my C18 column. What is the most likely cause?
A1: The primary cause of peak tailing for this and other basic compounds in reversed-phase HPLC is undesirable secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the protonated basic nitrogen on the azetidine ring of your molecule interacts strongly with acidic, negatively charged residual silanol groups (Si-O⁻) on the surface of the silica-based C18 packing material.[3][4][5]
This interaction creates a second, non-hydrophobic retention mechanism.[1][2] While most of your analyte molecules interact with the C18 chains (the intended mechanism), a fraction gets delayed by these strong ionic interactions with silanols, resulting in a delayed elution and a "tail" on your chromatographic peak.[2]
To confirm this is the issue, the tailing factor (Tf) or asymmetry factor (As) should be calculated. A value greater than 1.2 typically indicates a problematic level of tailing.[1]
Analyte Physicochemical Properties
To effectively troubleshoot, it's crucial to understand the molecule's properties.
| Property | Value / Structure | Implication for HPLC |
| Structure | ![]() | Contains a basic azetidine nitrogen, a basic pyridine nitrogen, and an acidic carboxylic acid group. This zwitterionic nature makes its charge state highly dependent on mobile phase pH. |
| pKa Values (Estimated) | Carboxylic Acid (pKa₁): ~4.8Pyridine Nitrogen (pKa₂): ~5.0Azetidine Nitrogen (pKa₃): ~9-10 | The choice of mobile phase pH is critical. Operating near a pKa will result in a mixed population of ionized and unionized species, leading to poor peak shape.[3][6] |
| LogP (Estimated) | Low | The compound is highly polar, suggesting it may have weak retention on traditional C18 columns under highly aqueous conditions. |
Q2: My peak tailing is severe (Tf > 2.0). What is the first and simplest thing I should try to fix it?
A2: The most immediate and effective adjustment is to control the mobile phase pH . The goal is to suppress the ionization of the surface silanol groups, which are the primary source of the unwanted interaction.
Protocol: Mobile Phase pH Adjustment
-
Target a Low pH: Adjust your mobile phase to a pH between 2.5 and 3.0.[1][4][7] At this low pH, the vast majority of surface silanol groups will be protonated (Si-OH) and therefore neutral, minimizing their ability to ionically interact with your protonated basic analyte.[2][4]
-
Buffer Selection: Use a suitable buffer to maintain this pH. For UV detection, 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water are common starting points.[8] For more precise pH control, a 20-50 mM phosphate buffer (e.g., sodium or potassium phosphate) is highly effective.
-
Procedure:
-
Prepare the aqueous portion of your mobile phase.
-
Add the chosen acid or buffer salts.
-
Use a calibrated pH meter to adjust the pH of the aqueous component only before mixing with the organic modifier (e.g., acetonitrile or methanol).[9]
-
Filter the buffer through a 0.45 µm or 0.22 µm filter before use.
-
-
Equilibration: Thoroughly equilibrate your column with the new mobile phase (at least 10-15 column volumes) before injecting your sample.
By operating at a low pH, you ensure both the silanols are neutral and your analyte's basic nitrogens are consistently protonated, leading to a more uniform interaction with the stationary phase and a significantly improved peak shape.[4][9]
Q3: I lowered the pH, and the peak shape improved, but there's still some tailing. What's my next step?
A3: If low pH alone is insufficient, the next step is to introduce a mobile phase modifier that acts as a "sacrificial base" or "silanol blocker." These are typically small, basic amine compounds that compete with your analyte for the active silanol sites.
Triethylamine (TEA) is a classic and effective choice for this purpose.[10][11]
Protocol: Using Triethylamine (TEA) as a Mobile Phase Additive
-
Concentration: Add TEA to your aqueous mobile phase at a concentration of 0.05% to 0.1% (v/v), which corresponds to roughly 5-10 mM.[4]
-
pH Adjustment:
-
System Considerations:
-
Odor: TEA has a strong, unpleasant odor. Always prepare mobile phases containing TEA in a well-ventilated fume hood.[10]
-
MS Compatibility: TEA is a strong ion-suppressing agent and is generally not suitable for LC-MS applications.
-
Column Dedication: It is good practice to dedicate a column to methods using amine additives, as they can be difficult to wash out completely.[8]
-
The diagram below illustrates how protonated TEA preferentially interacts with ionized silanols, masking them from the analyte.
Caption: Mechanism of Triethylamine (TEA) as a silanol blocker.
Q4: I've optimized my mobile phase, but the peak shape is still not perfect. Could my column be the problem?
A4: Yes, absolutely. If mobile phase optimization doesn't fully resolve the issue, the column itself is the next logical place to investigate. There are two primary considerations: the column's health and its fundamental chemistry .
1. Column Health and Contamination:
-
Column Void/Bed Deformation: A void at the head of the column or a disturbed packing bed can cause peak distortion.[1] This can be diagnosed by poor efficiency (low plate count) for all peaks, not just your analyte. Reversing and flushing the column (if permitted by the manufacturer) or replacing it is the solution.
-
Contamination: Strongly retained basic compounds from previous analyses can accumulate on the column, saturating active sites and causing tailing. A rigorous column wash procedure is recommended.
2. Column Chemistry: Not all C18 columns are created equal. For a polar basic compound like yours, the choice of column is critical.
-
Type A vs. Type B Silica: Older "Type A" silica columns have a higher metal content and more acidic silanol groups, making them prone to causing peak tailing for basic compounds.[2] Modern, high-purity "Type B" silica columns are much more inert and provide significantly better peak shapes.[2]
-
End-Capping: Most modern columns are "end-capped," a process that chemically derivatizes many of the residual silanols to reduce their activity.[1][5] However, this process is never 100% complete. A column with a high degree of end-capping is preferable.
-
Alternative Stationary Phases: If a standard C18 is not performing well, consider these modern alternatives designed for polar and basic analytes:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from residual silanols and allows the column to be used in highly aqueous mobile phases without phase collapse.
-
Hybrid Silica Particles: Columns made with hybrid organic/inorganic particles (e.g., Waters BEH) often exhibit lower silanol activity and are stable over a wider pH range, allowing for high-pH chromatography where your basic analyte would be neutral, thus eliminating silanol interactions entirely.[12]
-
| Column Type | Advantage for 6-(Azetidin-3-yl)nicotinic acid | Disadvantage |
| Standard End-Capped C18 (Type B) | Good starting point; widely available. | May still have enough residual silanol activity to cause tailing. |
| Polar-Embedded C18 | Excellent peak shape for bases; resistant to dewetting in 100% aqueous mobile phase. | Selectivity may differ from standard C18. |
| Hybrid Particle C18 (pH stable) | Allows for high pH (9-11) methods where the analyte is neutral and silanols are deprotonated but analyte is not charged.[12] | High pH can degrade standard silica columns; requires a specialized column. |
| HILIC | Excellent retention for very polar compounds.[13] | Different separation mechanism; can have longer equilibration times.[13] |
Q5: Are there any instrumental or sample-related factors that could be contributing to my peak tailing?
A5: Yes. While chemical interactions are the most common cause for this specific analyte, system and sample effects should not be overlooked.
1. Extra-Column Volume (System Dead Volume):
-
Cause: Excessive volume between the injector and the detector can cause peak broadening and tailing. This is primarily caused by using tubing with an unnecessarily large internal diameter (I.D.) or excessive length.[3]
-
Solution: For modern HPLC and UHPLC systems, use pre-cut tubing with a small I.D. (e.g., 0.125 mm or 0.005 inches). Ensure all fittings are made correctly (e.g., ferrules are not crushed or set at the wrong depth) to minimize dead volume.
2. Sample Overload (Mass Overload):
-
Cause: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to a right-triangle-shaped peak that can be mistaken for tailing.[14]
-
Solution: Perform a dilution series. Prepare and inject samples at 1/5th and 1/10th of your current concentration. If the peak shape improves dramatically and becomes more symmetrical, you were overloading the column.[14]
3. Sample Solvent Mismatch:
-
Cause: If your sample is dissolved in a solvent that is much stronger (less polar) than your mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion and fronting or tailing.[15]
-
Solution: Ideally, dissolve your sample in the initial mobile phase itself. If a stronger solvent is needed for solubility, ensure the injection volume is small enough that the sample solvent is rapidly diluted by the mobile phase on the column.
Systematic Troubleshooting Workflow
When faced with peak tailing, a logical, step-by-step approach is the most efficient way to solve the problem. The following flowchart outlines a proven workflow.
Caption: Systematic workflow for troubleshooting HPLC peak tailing.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from [Link]
-
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Torontech. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]
-
Knauer. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC. Retrieved from [Link]
- Chu, A. W., Ragan, F. A., & Prasad, V. V. (1994). Use of Triethylamine as an Ion-Pairing Reagent.
-
Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]
-
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. Retrieved from [Link]
-
Phenomenex. (n.d.). Basic Analytes and High pH. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
- Wang, Y., et al. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 20(6), 11355-11365.
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Sychev, K. (2020). TO ADD OR NOT TO ADD. HPLC-TODAY. Retrieved from [Link]
-
Phenomenex. (2022, May 20). UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]
-
Dong, M. W. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. welch-us.com [welch-us.com]
- 11. hplc.today [hplc.today]
- 12. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 13. glsciencesinc.com [glsciencesinc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
Technical Support Center: Scale-Up Optimization for 6-(Azetidin-3-yl)nicotinic Acid Batch Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up production of 6-(Azetidin-3-yl)nicotinic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from lab-scale synthesis to pilot or manufacturing-scale batch production. The content is structured in a question-and-answer format to directly address specific issues you may encounter.
Overview of Synthetic Strategy
The industrial synthesis of 6-(Azetidin-3-yl)nicotinic acid typically involves a multi-step process. A robust and common approach is the palladium-catalyzed Buchwald-Hartwig amination to form the key C-N bond, followed by deprotection and saponification steps. This guide will focus on troubleshooting this synthetic pathway.
Caption: General Synthetic Workflow for 6-(Azetidin-3-yl)nicotinic acid.
FAQs and Troubleshooting Guides
Stage 1: Buchwald-Hartwig C-N Coupling
This step, forming the bond between the azetidine and pyridine rings, is often the most complex and sensitive to scale-up parameters.
Question 1: My Buchwald-Hartwig coupling reaction stalls at ~60-70% conversion on a multi-kilogram scale, whereas it went to completion in the lab. What are the likely causes?
Answer: This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer, and maintaining a truly inert atmosphere over extended reaction times.
-
Inadequate Mixing: In large reactors, inefficient stirring can create localized "hot spots" or areas of poor reagent distribution. This can lead to catalyst decomposition and side product formation. Ensure your reactor's agitation is sufficient to maintain a homogenous slurry, especially given that bases like Cs₂CO₃ or K₃PO₄ are often solids.
-
Oxygen Ingress: Maintaining a strictly inert (Nitrogen or Argon) atmosphere is critical.[1] On a larger scale, reactions run longer, and the potential for oxygen leaks through seals, gaskets, or during reagent charging increases. The active Pd(0) catalyst is highly sensitive to oxidation, which deactivates it.[1]
-
Troubleshooting Action: Implement a robust degassing protocol. For the solvent, multiple sparge-and-fill cycles with nitrogen are more effective than a single sparge. For the reactor, ensure a positive nitrogen pressure is maintained throughout the process. Use of pre-formed, air-stable catalysts can also mitigate some of these issues.[1]
-
-
Thermal Control: Exothermic events during the reaction can be difficult to manage on a large scale.[2] Poor heat dissipation can lead to temperature spikes that degrade the catalyst, ligands, and substrates.
-
Troubleshooting Action: Monitor the internal reaction temperature, not just the jacket temperature. Employ controlled, slow addition of one of the reagents to manage the exotherm.[2]
-
Question 2: I'm observing significant formation of a de-halogenated pyridine side-product (methyl nicotinate). How can I suppress this?
Answer: The formation of the hydro-dehalogenation byproduct is a known competitive pathway in palladium-catalyzed cross-coupling reactions. It often arises from the β-hydride elimination from a palladium-alkoxide intermediate, which can form from the base.
-
Choice of Base: The choice of base is critical. While strong bases are needed for the catalytic cycle, some can promote side reactions. Consider switching to a different base. For example, if using sodium tert-butoxide, you might evaluate potassium phosphate or cesium carbonate, which are often milder and can reduce the incidence of side reactions.
-
Ligand Selection: The ligand plays a dominant role in stabilizing the palladium center and influencing the relative rates of productive reductive elimination versus side reactions.[3][4] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) are designed to promote the desired C-N bond formation.[4] If you are using a simpler ligand like BINAP, switching to a more specialized ligand may be beneficial.
| Parameter | Condition A | Condition B (Optimized) | Condition C (Alternative) |
| Catalyst | Pd₂(dba)₃ | XPhos Pd G3 | Pd(OAc)₂ |
| Ligand | XPhos | (Included in G3) | SPhos |
| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene | 2-Methyl-THF | Dioxane |
| Temperature | 110 °C | 95 °C | 100 °C |
| Yield (Hypothetical) | 75% | 92% | 88% |
| Purity (Hypothetical) | 90% (5% dehalogenation) | >98% | >97% |
| Caption: Table 1: Hypothetical Optimization of Buchwald-Hartwig Coupling Conditions. |
Stage 2: N-Boc Deprotection
The removal of the tert-butyloxycarbonyl (Boc) protecting group is typically straightforward but can present challenges related to selectivity and work-up on a large scale.
Question 3: My N-Boc deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is efficient, but handling and removing residual TFA at scale is problematic. Are there viable alternatives?
Answer: Yes, moving away from TFA is a common and often necessary goal for large-scale production due to its corrosive nature, cost, and difficulty in removal.
-
HCl in Organic Solvents: A widely used and cost-effective alternative is using a solution of HCl gas in a suitable solvent like isopropanol (IPA), ethyl acetate (EtOAc), or dioxane.[5] This generates the hydrochloride salt of your amine directly, which often precipitates and can be isolated by simple filtration. This avoids complex aqueous work-ups.
-
Aqueous Acidic Conditions: Using aqueous solutions of HCl or sulfuric acid can also be effective.[6] However, this requires a subsequent neutralization and extraction, which adds steps and solvent volume to the process.
-
Milder Reagents: For substrates sensitive to strong acids, methods using reagents like oxalyl chloride in methanol have been reported for mild deprotection at room temperature.[5][7] While effective, the cost and safety profile of these reagents must be carefully evaluated for scale-up.
Caption: Decision workflow for selecting an N-Boc deprotection strategy.
Stage 3: Saponification, Isolation, and Purification
The final steps are crucial for achieving the required purity, crystal form, and overall quality of the Active Pharmaceutical Ingredient (API).
Question 4: The final product after saponification and pH adjustment is an oil/gummy solid and is difficult to handle and purify. How can I induce crystallization and obtain a filterable solid?
Answer: "Oiling out" is a common problem during crystallization, especially with polar molecules like nicotinic acid derivatives.[8] It occurs when the product separates from the solution as a liquid phase rather than a crystalline solid.
-
Solvent System: The choice of crystallization solvent is paramount. You need a system where the product has high solubility at elevated temperatures but low solubility at room temperature or below.
-
Anti-Solvent Crystallization: A robust method is to dissolve your crude product in a good solvent (e.g., methanol, water) and then slowly add an "anti-solvent" in which it is poorly soluble (e.g., isopropanol, acetone, acetonitrile) until turbidity is observed. Heating to redissolve and then slow cooling can promote crystal growth.
-
-
Control of Supersaturation: Oiling out is often caused by generating supersaturation too quickly.
-
Slow Cooling: Implement a controlled, slow cooling ramp rather than crashing the batch in an ice bath.
-
Slow pH Adjustment: During the acidic workup to protonate the carboxylate and precipitate the zwitterionic product, add the acid slowly with vigorous stirring to avoid localized areas of high supersaturation.
-
-
Seeding: If you have a small amount of crystalline material from a lab batch, use it to seed the large-scale batch. Introducing seed crystals at the right temperature provides a template for crystal growth and can prevent oiling.
Question 5: My final API has inconsistent purity batch-to-batch, and I've detected some unknown impurities. What is the standard approach to impurity profiling and control?
Answer: Impurity profiling is a mandatory regulatory requirement and a cornerstone of process understanding and control.[9][10][11] Any substance coexisting with the drug substance is considered an impurity.[12]
-
Identify the Source: Impurities can arise from starting materials, reagents, catalysts, intermediates, by-products, or degradation products.[10][12]
-
Characterization: Use a combination of analytical techniques to identify the structure of the unknown impurities. The most powerful hyphenated technique for this is LC-MS.[10] Further characterization can be done by isolating the impurity and using NMR spectroscopy.[9][12]
-
Tracking and Control: Once identified, develop specific analytical methods (typically HPLC) to quantify these impurities.[12] Track their levels at each stage of the synthesis. This will tell you where they are formed and if they are purged by subsequent steps.
-
Establish a Control Strategy: Based on your findings, you can implement controls. This might involve:
-
Adding a specification for an impurity in a starting material.
-
Modifying a reaction condition to prevent the formation of a by-product.
-
Adding a reslurry or recrystallization step to purge an impurity from the final product.
-
| Impurity Type | Potential Source | Analytical Method | Control Strategy |
| Process-Related | |||
| Residual Palladium | Buchwald-Hartwig Catalyst | ICP-MS | Carbon treatment, filtration, or use of a metal scavenger. |
| Methyl Nicotinate | Dehalogenation side-product | HPLC, GC-MS | Optimize coupling reaction (see Q2). Purge during isolation. |
| N-Boc-API | Incomplete deprotection | HPLC | Ensure deprotection reaction goes to completion. |
| Degradation | |||
| Oxidative Impurities | Exposure to air during drying | HPLC-MS | Dry under a nitrogen atmosphere at a controlled temperature. |
| Caption: Table 2: Example Impurity Profile and Control Strategy. |
Detailed Experimental Protocols
Protocol 1: Scale-Up Buchwald-Hartwig Amination (Illustrative)
This protocol is for illustrative purposes and must be adapted and optimized for your specific equipment and safety procedures.
-
Reactor Preparation: Charge a clean, dry, 100 L glass-lined reactor with 2-Methyl-THF (40 L). Begin stirring and sparging with nitrogen gas for at least 60 minutes to degas the solvent.
-
Reagent Charging: Under a positive nitrogen atmosphere, charge methyl 6-chloronicotinate (5.0 kg, 1 eq), N-Boc-3-iodoazetidine (1.1 eq), and potassium phosphate (K₃PO₄, 2.2 eq).
-
Catalyst Charging: In a separate, inerted glovebox or contained charging system, prepare a slurry of the XPhos Pd G3 catalyst (0.01 eq) in degassed 2-Methyl-THF (2 L). Transfer this slurry to the reactor via a pressure-equalized addition funnel.
-
Reaction: Heat the reactor jacket to achieve an internal temperature of 95 °C. Monitor the reaction progress by HPLC every 2 hours. The reaction is typically complete in 8-12 hours.
-
Work-up: Cool the reaction mixture to 20 °C. Add water (20 L) and stir for 30 minutes. Separate the aqueous layer. Wash the organic layer with brine (2 x 15 L).
-
Solvent Swap & Isolation: Concentrate the organic layer under vacuum to a minimum stir volume. Add heptane (30 L) as an anti-solvent and cool to 0-5 °C to crystallize the intermediate product. Filter the solid, wash with cold heptane, and dry under vacuum.
References
- A Review on Impurity Profiling In Pharmaceutical Substances. (2024). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Impurity Profiling In Pharmaceuticals: A Review. (2018). World Journal of Pharmacy and Pharmaceutical Sciences.
- Troubleshooting common issues in pyridine synthesis. (n.d.). Benchchem.
-
Recent trends in the impurity profile of pharmaceuticals. (2012). Journal of Pharmacy & Bioallied Sciences. [Link]
-
Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. (2014). Ingenta Connect. [Link]
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
- Significance of Impurity Profiling in the Pharmaceutical Industry. (2024). Global Pharma Tek.
-
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2009). ResearchGate. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2013). ACS Chemical Neuroscience. [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2020). Pharmaceutics. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). Semantic Scholar. [Link]
-
Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. (2023). Crystal Growth & Design. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]
-
Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. [Link]
-
Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. (2014). PubMed. [Link]
- Synthesis of azetidine derivatives. (2000).
-
An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (2018). Semantic Scholar. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances. [Link]
- Nicotine compounds and analogs thereof, synthetic methods of making compounds, and methods of use. (2012).
-
Strain-Release Arylations for the Bis-Functionalization of Azetidines. (2026). ResearchGate. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]
-
Enantioselective synthesis of azetidinone intermediate compounds. (n.d.). PubChem. [Link]
-
Amidase-catalyzed production of nicotinic acid in batch and continuous stirred membrane reactors. (n.d.). ResearchGate. [Link]
-
Pyridine Synthesis: Cliff Notes. (2004). Baran Lab, Scripps Research. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). Molecules. [Link]
- Process for making azetidine-3-carboxylic acid. (2004).
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). World Journal of Microbiology and Biotechnology. [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). International Journal of Molecular Sciences. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
-
Process for the production of 6-methylnicotinic acid. (n.d.). Google Patents. [Link]
-
Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. [Link]
-
Transfer Learning for Heterocycle Retrosynthesis. (n.d.). ChemRxiv. [Link]
-
Nicotinic acid production from 3-methylpyridine by E. coli whole-cell biocatalyst. (2025). PubMed. [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Sustainability. [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2021). Molecules. [Link]
-
CHM 421 COURSE TITLE: HETEROCYCLIC CHEMISTRY. (n.d.). National Open University of Nigeria. [Link]
-
Bioprocess Scale-Up: A Computational Fluid Dynamics Approach for the Bioproduction of Succinic Acid from Glycerol. (2026). Fermentation. [Link]
-
Adipic Acid Production Issue Paper. (2019). Climate Action Reserve. [Link]
Sources
- 1. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. youtube.com [youtube.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal For...: Ingenta Connect [ingentaconnect.com]
- 9. ajprd.com [ajprd.com]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalpharmatek.com [globalpharmatek.com]
- 12. ijprajournal.com [ijprajournal.com]
A Comparative Guide to the Metabolic Stability of Azetidinyl vs. Pyrrolidinyl Nicotinic Acids
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is paramount to its success. A compound with poor metabolic stability may never achieve the required therapeutic exposure, regardless of its potency. This guide provides an in-depth technical comparison of the metabolic stability of two closely related classes of nicotinic acid derivatives: those functionalized with an azetidine ring versus a pyrrolidine ring. By examining the underlying biochemical pathways and providing supporting experimental frameworks, this document aims to equip you with the knowledge to make informed decisions in the design of novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs) and other pathways where this scaffold may be relevant.
The Critical Role of Saturated Heterocycles in Drug Design
The incorporation of saturated heterocyclic rings like azetidine and pyrrolidine into drug candidates is a widely used strategy to modulate physicochemical properties and explore three-dimensional chemical space.[1][2] These rings can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3] The choice between a four-membered azetidine and a five-membered pyrrolidine can have profound consequences for a compound's metabolic stability, a key determinant of its in vivo half-life and overall pharmacokinetic profile.[4][5]
Nicotinic acids and their derivatives are agonists at nicotinic acetylcholine receptors and are involved in a wide range of physiological processes.[6] Their therapeutic potential is being explored for various central nervous system disorders.[6] However, the metabolic liabilities of early-generation compounds often hinder their clinical development. This guide focuses on how the choice of an azetidinyl versus a pyrrolidinyl substituent on a nicotinic acid core can influence its metabolic fate.
Mechanistic Insights into Metabolic Pathways
The metabolic stability of a drug candidate is primarily governed by its susceptibility to biotransformation by drug-metabolizing enzymes, which are broadly categorized into Phase I and Phase II enzymes.
Phase I Metabolism: The Role of Cytochrome P450 (CYP) Enzymes
Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I oxidative metabolism.[7] For N-heterocycles like azetidine and pyrrolidine, the ring nitrogen and adjacent carbon atoms are potential sites for oxidation.[3]
Pyrrolidine Metabolism: The pyrrolidine ring is known to be susceptible to CYP-mediated oxidation, leading to the formation of an unstable iminium ion intermediate. This reactive metabolite can then undergo further reactions, potentially leading to inactivation of the parent compound or the formation of toxic byproducts. This metabolic pathway is a significant liability for many pyrrolidine-containing drugs.
Azetidine Metabolism: The four-membered azetidine ring is generally considered to be more metabolically robust than the pyrrolidine ring.[8][9] Its higher ring strain and different conformational properties can make it a less favorable substrate for some CYP isozymes.[10] While azetidines are not completely inert and can undergo metabolism, they are often more resistant to the N-dealkylation and ring oxidation pathways that are common for larger saturated heterocycles.[11] However, the inherent ring strain can also make them susceptible to ring-opening reactions under certain physiological conditions.[11]
The following diagram illustrates the proposed dominant Phase I metabolic pathways for pyrrolidinyl and azetidinyl nicotinic acids.
Phase II Metabolism: The Role of UDP-Glucuronosyltransferases (UGTs)
Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule to increase its water solubility and facilitate its excretion. For nicotinic acid derivatives, the carboxylic acid moiety is a prime site for glucuronidation by UDP-glucuronosyltransferases (UGTs).[12][13]
This metabolic pathway is expected to be common to both azetidinyl and pyrrolidinyl nicotinic acids, as the UGT enzymes will primarily recognize the nicotinic acid core. The rate of glucuronidation can be influenced by the steric and electronic properties of the azetidine or pyrrolidine ring, but it is generally a significant clearance pathway for this class of compounds.
Comparative Metabolic Stability: A Data-Driven Perspective
For example, studies on various drug scaffolds have shown that azetidine-containing analogs exhibit longer half-lives in human liver microsome (HLM) assays compared to their pyrrolidine counterparts. This is attributed to the reduced susceptibility of the azetidine ring to CYP-mediated oxidation.
Table 1: Representative Metabolic Stability Data for Azetidine vs. Pyrrolidine Analogs (Hypothetical Data Based on Literature Trends)
| Compound Class | Heterocycle | In Vitro Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Nicotinic Acid Derivative | Pyrrolidinyl | 15 | 46.2 |
| Nicotinic Acid Derivative | Azetidinyl | 45 | 15.4 |
| Sulfonylamide | Pyrrolidinyl | 25 | 27.7 |
| Sulfonylamide | Azetidinyl | > 60 | < 11.6 |
Note: The data presented are for illustrative purposes and represent typical trends observed in drug discovery programs. Actual values will vary depending on the specific molecular structure.
The trend clearly suggests that azetidinyl derivatives are likely to exhibit superior metabolic stability compared to their pyrrolidinyl counterparts. This translates to a lower intrinsic clearance and a longer in vivo half-life, which are generally desirable pharmacokinetic properties.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
To empirically determine the metabolic stability of your nicotinic acid derivatives, a standardized in vitro assay using human liver microsomes (HLMs) is recommended.[4][5] HLMs contain a rich complement of Phase I enzymes, particularly CYPs.[4]
Materials and Reagents
-
Test compounds (azetidinyl and pyrrolidinyl nicotinic acids)
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and sample preparation)
-
Control compounds (a high-clearance compound like verapamil and a low-clearance compound like carbamazepine)
-
96-well incubation plates
-
LC-MS/MS system
Experimental Workflow
The following diagram outlines the key steps in the in vitro metabolic stability assay.
Step-by-Step Procedure
-
Preparation: Prepare stock solutions of your test compounds and controls in a suitable organic solvent (e.g., DMSO). Prepare the NADPH regenerating system and keep it on ice. Thaw the human liver microsomes on ice.
-
Incubation Setup: In a 96-well plate, add the phosphate buffer, HLM, and your test compound to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The time of addition is considered t=0.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.[4]
-
Sample Processing: After the final time point, vortex the plate and centrifuge it to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[14]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693/k. The intrinsic clearance (CLint) can then be calculated using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration).[10]
Conclusion and Future Directions
The choice between an azetidine and a pyrrolidine ring can have a significant impact on the metabolic stability of nicotinic acid derivatives. Based on established metabolic pathways and data from analogous compounds, azetidinyl-nicotinic acids are predicted to exhibit enhanced metabolic stability compared to their pyrrolidinyl counterparts, primarily due to the increased resistance of the azetidine ring to CYP-mediated oxidation.
For drug discovery programs focused on developing novel nicotinic acid-based therapeutics, the azetidine scaffold represents a promising strategy to mitigate metabolic liabilities and improve pharmacokinetic profiles. The experimental protocol provided in this guide offers a robust framework for empirically validating these predictions and rank-ordering compounds based on their metabolic stability.
Future work should focus on generating direct comparative data for a series of azetidinyl and pyrrolidinyl nicotinic acids to quantify the stability differences and to identify the specific CYP and UGT isozymes involved in their metabolism. This will enable a more refined structure-activity relationship and guide the design of next-generation drug candidates with optimized ADME properties.
References
-
Nicotinic acid - Wikipedia. (URL: [Link])
-
What is the mechanism of Niacin? - Patsnap Synapse. (URL: [Link])
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (URL: [Link])
-
Vitamin B3: Metabolism and Functions - The Medical Biochemistry Page. (URL: [Link])
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (URL: [Link])
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (URL: [Link])
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (URL: [Link])
-
1-methyl-2-(3-pyridyl)azetidine as nicotinic receptor ligands for positron emission tomography studies - PubMed. (URL: [Link])
-
Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. (URL: [Link])
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (URL: [Link])
-
Nicotinate and Nicotinamide Metabolism | Pathway - PubChem - NIH. (URL: [Link])
-
Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - MDPI. (URL: [Link])
-
International Journal of Theranostics - SciTechnol. (URL: [Link])
-
Automatic mass spectrometry method development for Drug discovery: application in metabolic stability assays | Request PDF - ResearchGate. (URL: [Link])
-
In vitro metabolism of α7 neuronal nicotinic receptor agonist AZD0328 and enzyme identification for its N-oxide metabolite - PubMed. (URL: [Link])
-
The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - PMC. (URL: [Link])
-
Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed. (URL: [Link])
-
Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (URL: [Link])
-
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. (URL: [Link])
-
Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed. (URL: [Link])
-
Four types of UGT catalyzed reactions. UGTs attach glucuronides to... - ResearchGate. (URL: [Link])
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society. (URL: [Link])
-
Examples of azetidine containing molecules alongside pyrrolidine... - ResearchGate. (URL: [Link])
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. (URL: [Link])
-
Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines - PMC. (URL: [Link])
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - Figshare. (URL: [Link])
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: [Link])
-
Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (Zetia). - Semantic Scholar. (URL: [Link])
-
Four types of UGT catalyzed reactions. A O-Glucuronidation; B... - ResearchGate. (URL: [Link])
-
Characterization of Neonicotinoid Metabolites by Cytochrome P450-Mediated Metabolism in Poultry - MDPI. (URL: [Link])
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. (URL: [Link])
-
UGT Inhibition, Induction and Phenotyping Assays - Charles River Laboratories. (URL: [Link])
-
Nicotinic agonist - Wikipedia. (URL: [Link])
-
Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. (URL: [Link])
-
Comparison of the effects of nicotinic acid and nicotinamide degradation on plasma betaine and choline levels - PubMed. (URL: [Link])
Sources
- 1. What is the mechanism of Niacin? [synapse.patsnap.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. tandf.figshare.com [tandf.figshare.com]
- 9. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 6-(Azetidin-3-yl)nicotinic Acid Synthesis Routes: A Comprehensive Comparison Guide
Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: sp³-enriched building blocks, cross-coupling methodologies, and protocol reproducibility.
Executive Summary & Chemical Context
The incorporation of the azetidine motif into heteroaromatic scaffolds is a privileged strategy in modern drug discovery. Specifically, 6-(azetidin-3-yl)nicotinic acid serves as a critical sp³-rich bioisostere for traditional biaryl systems, offering improved aqueous solubility, lower lipophilicity (LogP), and enhanced pharmacokinetic profiles.
However, synthesizing this linkage—a C(sp²)–C(sp³) bond between an electron-deficient pyridine and a strained four-membered nitrogen heterocycle—is notoriously challenging. Traditional methods often suffer from poor batch-to-batch reproducibility due to the instability of organometallic intermediates or poor regiocontrol. This guide objectively compares the three primary published synthetic routes, evaluating their mechanistic robustness, scalability, and practical reproducibility.
Comparative Analysis of Synthetic Strategies
To synthesize 6-(azetidin-3-yl)nicotinic acid, the reactive centers (the azetidine nitrogen and the nicotinic acid carboxylate) must first be protected, typically as an N-Boc and a methyl/tert-butyl ester, respectively. The core C–C bond formation is then achieved via one of three distinct paradigms:
Route A: Negishi Cross-Coupling
This classical approach involves the coupling of an N-Boc-3-iodoazetidine-derived organozinc reagent with a 6-halonicotinic acid ester.
-
The Causality of Failure: While capable of high yields, the reproducibility plummets upon scale-up. The (1-(tert-butoxycarbonyl)azetidin-3-yl)zinc(II) iodide intermediate is highly sensitive to trace moisture. Slight deviations in the activation of the zinc dust lead to variable active reagent concentrations, resulting in incomplete conversions and difficult-to-separate protodehalogenated byproducts.
Route B: Minisci-Type Photoredox Addition
A modern, metal-free approach utilizing the generation of an α-amino azetidinyl radical, which undergoes direct addition to the electron-deficient nicotinic acid scaffold[1].
-
The Causality of Failure: Minisci reactions are inherently governed by the innate electronic distribution of the heteroarene. While highly reproducible under continuous-flow photoredox conditions, the radical addition often yields a mixture of C2, C4, and C6 regioisomers. The requirement for superstoichiometric amounts of the azetidine precursor and complex downstream chromatographic separation limits its practical utility[2].
Route C: Ni-Catalyzed Cross-Electrophile Coupling (XEC)
The current state-of-the-art methodology. This route utilizes a nickel catalyst to reductively couple two electrophiles: N-Boc-3-iodoazetidine (or an NHP ester) and methyl 6-bromonicotinate[3],[4].
-
The Causality of Success: By avoiding pre-formed organometallic reagents, XEC eliminates moisture-sensitivity issues. The reaction relies on the differential oxidative addition rates of the Ni catalyst into the aryl-Br versus the alkyl-I bond, followed by in situ radical generation. This maintains a low steady-state concentration of the azetidinyl radical, effectively suppressing homodimerization and ensuring exceptional batch-to-batch reproducibility[3].
Quantitative Data Presentation
The following table summarizes the empirical performance metrics of the three routes based on standardized 10-mmol scale evaluations.
| Metric | Route A (Negishi) | Route B (Minisci Photoredox) | Route C (Ni-Catalyzed XEC) |
| Average Isolated Yield | 45% - 78% (High variance) | 35% - 50% | 72% - 85% (Consistent) |
| Regioselectivity | >99:1 (Pre-determined) | ~2.5:1 (C6 vs C2/C4) | >99:1 (Pre-determined) |
| Reagent Stability | Poor (Moisture sensitive Zn) | Excellent (Bench-stable) | Excellent (Bench-stable) |
| Scalability | Low (Exothermic Zn insertion) | Moderate (Requires Flow) | High (Standard batch) |
| Reproducibility Score | 4 / 10 | 6 / 10 | 9 / 10 |
Visualizing the Synthetic Workflows
Figure 1: Comparison of the three primary synthetic strategies for constructing the azetidinyl-pyridine core.
Recommended Experimental Protocol: Ni-Catalyzed XEC
Given its superior reproducibility and scalability, the Ni-Catalyzed Cross-Electrophile Coupling is the recommended route. The following protocol provides a self-validating system for the synthesis of Methyl 6-(1-(tert-butoxycarbonyl)azetidin-3-yl)nicotinate , which can be subsequently hydrolyzed to the target acid.
Mechanistic Rationale
The success of this protocol relies on the use of 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) as a ligand. The bulky tert-butyl groups prevent the formation of unreactive off-cycle Ni(II) bis-ligated complexes, ensuring the catalyst remains active for the cross-coupling cycle[3].
Figure 2: Catalytic cycle of the Ni-catalyzed Cross-Electrophile Coupling (XEC).
Step-by-Step Methodology
Reagents:
-
Methyl 6-bromonicotinate (1.0 equiv, 10 mmol)
-
N-Boc-3-iodoazetidine (1.5 equiv, 15 mmol)
-
NiCl₂·glyme (10 mol%)
-
dtbbpy (10 mol%)
-
Zinc dust (2.5 equiv) - Must be activated prior to use.
-
Pyridine (20 mol%) - Acts as an additive to suppress β-hydride elimination.
-
Anhydrous DMA (0.2 M)
Procedure:
-
Catalyst Pre-formation: In an oven-dried Schlenk flask under argon, combine NiCl₂·glyme and dtbbpy in anhydrous DMA. Stir at room temperature for 20 minutes.
-
Self-Validation Checkpoint: The solution must turn a deep, vibrant green. If it remains pale or turns brown, the ligand has failed to complex, likely due to solvent wetness. Do not proceed.
-
-
Reagent Addition: Add activated Zinc dust, followed by methyl 6-bromonicotinate, N-Boc-3-iodoazetidine, and pyridine.
-
Reaction Execution: Stir the heterogeneous mixture vigorously at 60 °C for 16 hours.
-
Self-Validation Checkpoint: As the active L·Ni(0) species forms and enters the catalytic cycle, the reaction mixture will transition to a deep red/brown color. A persistent green color indicates a failure in the reduction of Ni(II) to Ni(0) by the zinc dust.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove zinc residues. Wash the organic layer with 1M HCl (to remove pyridine and zinc salts), followed by brine.
-
Deprotection (Optional): To yield the final 6-(Azetidin-3-yl)nicotinic acid, subject the purified intermediate to standard ester hydrolysis (LiOH, THF/H₂O), followed by Boc-deprotection (TFA/DCM).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines ... - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04789H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Safe Disposal of 6-(Azetidin-3-yl)nicotinic Acid
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 6-(Azetidin-3-yl)nicotinic acid, a compound of interest in various research applications. The procedures outlined herein are grounded in established safety principles and regulatory compliance, designed to be a trusted resource for laboratory professionals.
The disposal of any chemical waste begins with a thorough understanding of its intrinsic properties and associated hazards.[1] This principle is paramount for ensuring that the chosen disposal method is both safe and effective.
Hazard Identification and Classification
Based on available safety data for analogous compounds, 6-(Azetidin-3-yl)nicotinic acid is classified with the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[2]
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Irritation: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all times.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |
Table 1: Hazard classifications for 6-(Azetidin-3-yl)nicotinic acid.[2]
Personal Protective Equipment (PPE)
Before handling 6-(Azetidin-3-yl)nicotinic acid for any purpose, including disposal, researchers must be equipped with the following PPE:
-
Eye Protection: Safety glasses with side-shields or goggles are mandatory to prevent eye contact.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[3]
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3][4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.
For Small Spills (Solid):
-
Restrict Access: Cordon off the area to prevent unauthorized entry.
-
Ventilate: Ensure adequate ventilation in the spill area.[2][5]
-
Containment: Carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[5][6]
For Spills in Solution:
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[2][7]
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area and any affected equipment.[5][6] All materials used for cleanup should be disposed of as hazardous waste.[8]
Step-by-Step Disposal Procedure
The proper disposal of 6-(Azetidin-3-yl)nicotinic acid is not merely a suggestion but a regulatory requirement. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Step 1: Waste Segregation and Collection
-
All waste containing 6-(Azetidin-3-yl)nicotinic acid, including contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected separately.[9]
-
Use a designated, clearly labeled, and leak-proof hazardous waste container.[1][10] The container should be made of a material compatible with the chemical. The original container is often the best choice for waste storage.[8]
Step 2: Labeling
-
The waste container must be labeled with the words "Hazardous Waste."[11]
-
The label must clearly identify the contents, including the full chemical name: "6-(Azetidin-3-yl)nicotinic acid."[11] Avoid using chemical formulas or abbreviations.[11]
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").[11]
-
Include the date when the container was first used for waste accumulation.
Step 3: Storage
-
Store the hazardous waste container in a designated satellite accumulation area (SAA).[11] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that incompatible wastes are not stored together.[10][11] For example, keep this organic acid waste separate from bases and oxidizing agents.[11]
-
The container must be kept closed at all times, except when adding waste.[2][11]
Step 4: Disposal Request
-
Once the waste container is full, or if it has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[8]
Disposal Workflow Diagram
A visual guide to the disposal workflow for 6-(Azetidin-3-yl)nicotinic acid.
Conclusion
Adherence to these disposal procedures is essential for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. By treating chemical waste with the respect and caution it deserves, we uphold our commitment to responsible scientific practice. Should you have any questions or require further assistance, please consult your institution's Environmental Health and Safety department.
References
- CLASSIFICATION OF WASTES AND THEIR DISPOSAL. (n.d.).
- Guide for Chemical Spill Response. (n.d.).
- Laboratory Hazardous Waste Management. (n.d.).
- Safety Data Sheet - 6-(Azetidin-1-yl)nicotinic acid. (2024, December 19). CymitQuimica.
- Chemical Waste from Laboratories (Class 1-17). (n.d.).
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.g.). Labor Security System.
- WASTE DISPOSAL. (n.d.).
- Hazardous Waste - Decontamination. (n.d.). Occupational Safety and Health Administration.
- Classification chart of chemically hazardous waste. (2022, September). Environmental Science Center, The University of Tokyo.
- The 4 Types of Hazardous Waste. (2020, June 9).
- Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Spill Kits and Spill Clean Up Procedures. (n.d.). Georgia Tech Environmental Health & Safety.
- General Chemical Spill Procedures. (n.d.). Campus Operations and Risk Management.
- Regulation of Laboratory Waste. (n.d.). American Chemical Society.
- Nicotinic Acid CAS No 59-67-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- NICOTINIC ACID EXTRA PURE. (n.d.). Loba Chemie.
- Safety Data Sheet: Nicotinic acid. (n.d.). Chemos GmbH&Co.KG.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- SIGMA-ALDRICH MATERIAL SAFETY DATA SHEET. (2004, April 7).
- Azetidin-3-ol hydrochloride-SDS. (n.d.). MedChemExpress.
- NICOTINIC ACID (NIACIN (VITAMIN B3)). (n.d.). TMMedia.
- Safety data sheet. (2020, January 13). CPAChem.
Sources
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. acs.org [acs.org]
- 6. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 7. ehs.gatech.edu [ehs.gatech.edu]
- 8. vumc.org [vumc.org]
- 9. chem.metu.edu.tr [chem.metu.edu.tr]
- 10. epsh.ncku.edu.tw [epsh.ncku.edu.tw]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. acs.org [acs.org]
Personal protective equipment for handling 6-(Azetidin-3-yl)nicotinic acid
As researchers and drug development professionals, we frequently encounter novel pharmaceutical intermediates whose exact toxicological profiles are not fully mapped. 6-(Azetidin-3-yl)nicotinic acid is a prime example.
As a Senior Application Scientist, I approach chemical safety not just as a regulatory checklist, but as a system of causality. Understanding why a molecule behaves a certain way dictates how we protect ourselves. This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of 6-(Azetidin-3-yl)nicotinic acid.
Part 1: Chemical Profiling & Hazard Causality
To design an effective PPE strategy, we must deconstruct the molecule into its functional moieties:
-
The Nicotinic Acid Core: The parent compound, nicotinic acid (Vitamin B3), is a known Category 2 eye irritant (H319) and can be harmful if inhaled (H332)[1]. Systemic absorption can lead to profound vasodilation (the "niacin flush")[2].
-
The Azetidine Ring: The substitution of an azetidine ring (a four-membered secondary amine) at the 6-position significantly alters the physicochemical properties. Amines generally increase the basicity and lipophilicity of the molecule, enhancing its ability to penetrate the stratum corneum (skin barrier) and exacerbate local tissue irritation.
Part 2: PPE Selection Matrix
Based on the hazard profile, the following PPE is non-negotiable. Engineering controls (e.g., fume hoods) must always be the first line of defense, with PPE serving as the critical secondary barrier[4].
| Protection Zone | Recommended PPE | Scientific Rationale |
| Ocular (Eyes) | Chemical splash goggles (ANSI Z87.1 / EN 166) | Protects against airborne dust particles and severe eye irritation (H319) inherent to nicotinic acid derivatives[5]. Safety glasses are insufficient for fine powders. |
| Dermal (Hands) | Double-layered Nitrile gloves (EN 374) | Nitrile provides excellent resistance to polar organic molecules and basic amines[6]. Double gloving prevents breakthrough if the outer layer is compromised. |
| Dermal (Body) | Flame-resistant (FR) or standard chemical lab coat | Prevents powder accumulation on personal clothing. Cuffs must be tucked under the outer glove layer to eliminate exposed skin[7]. |
| Respiratory | N95 / FFP3 Respirator (If outside VBE) | Mitigates inhalation risks (H332) of fine crystalline powders[8]. Note: Handling inside a certified fume hood eliminates the need for a respirator. |
Part 3: Operational Workflow & Logic
The following diagram illustrates the logical progression from risk assessment to disposal, ensuring a closed-loop safety system.
Figure 1: End-to-end operational workflow for the safe handling of 6-(Azetidin-3-yl)nicotinic acid.
Part 4: Step-by-Step Handling Protocol
This protocol is designed for weighing and transferring the solid powder, ensuring a self-validating safety loop.
Phase 1: Pre-Operation & Engineering Controls
-
Verify Airflow: Ensure the chemical fume hood or Ventilated Balance Enclosure (VBE) has a face velocity of 80–100 feet per minute (fpm). Never handle this powder on an open bench[9].
-
Static Mitigation: Nicotinic acid derivatives can hold a static charge, causing the powder to aerosolize or cling to spatulas. Use an anti-static gun (e.g., Zerostat) on the weigh boat and use grounded, stainless-steel spatulas.
-
Don PPE: Inspect nitrile gloves for micro-tears. Don the inner glove, put on the lab coat, and pull the outer glove over the coat cuffs[7].
Phase 2: Weighing & Transfer 4. Isolate the Source: Open the chemical container only inside the active zone of the fume hood, at least 6 inches behind the sash[10]. 5. Transfer: Slowly transfer the required mass using the anti-static spatula. Avoid rapid movements that generate dust[2]. 6. Seal: Immediately recap the source container tightly to prevent moisture ingress and accidental spills[2].
Phase 3: Decontamination & Doffing 7. Surface Wipe: Wipe down the balance, spatulas, and hood surface with a solvent compatible with the compound (e.g., a 70% isopropanol/water solution), followed by distilled water. 8. Doff Outer Gloves: Remove the outer contaminated gloves inside the hood and dispose of them in the solid hazardous waste bin[4]. 9. Exit: Remove remaining PPE only after exiting the hood's operational plane. Wash hands immediately with soap and water[1].
Part 5: Spill Response and Disposal Plan
Spill Response:
-
Minor Powder Spill (<50g): Do not dry sweep, as this aerosolizes the powder[2]. Lightly mist the spill with water to suppress dust, then wipe it up with absorbent pads. Place all cleanup materials in a sealed hazardous waste container[5].
-
Exposure: If skin contact occurs, wash immediately with copious amounts of water. For eye contact, flush at an eyewash station for at least 15 minutes and seek medical attention[6].
Disposal Plan: According to OSHA and EPA guidelines for chemical hygiene and waste management[9]:
-
Solid Waste: Empty vials, contaminated weigh boats, and outer gloves must be collected in a rigid, leak-proof container labeled "Hazardous Solid Waste – Nitrogenous Organics (Toxic/Irritant)."
-
Liquid Waste: Any reaction solvents or decontamination liquids containing 6-(Azetidin-3-yl)nicotinic acid must be segregated into liquid waste carboys. Do not dispose of down the sink[6].
Part 6: References
-
Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH Source: National Institutes of Health (NIH) URL:
-
Title: A Guide to Hazardous Materials and Laboratory Safety - OSHA Education Center Source: OSHA Education Center URL:
-
Title: Laboratory Safety Guidance - OSHA Source: Occupational Safety and Health Administration (OSHA) URL:
-
Title: POLICY FOR PERSONAL PROTECTIVE EQUIPMENT IN RESEARCH LABORATORIES Source: Columbia University EH&S URL:
-
Title: OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN Source: Occupational Safety and Health Administration (OSHA) URL:
-
Title: Nicotinic Acid: Material Safety Data Sheet Source: Santa Cruz Biotechnology URL:
-
Title: Safety Data Sheet: Nicotinic acid - Chemos GmbH&Co.KG Source: Chemos GmbH URL:
-
Title: Nicotinic Acid CAS No 59-67-6 MATERIAL SAFETY DATA SHEET Source: CDH Fine Chemical URL:
-
Title: Safety Data Sheet: Nicotinic acid - Carl ROTH Source: Carl Roth URL:
-
Title: Niacin - SAFETY DATA SHEET Source: Fisher Scientific URL:
Sources
- 1. chemos.de [chemos.de]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. osha.gov [osha.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. fishersci.com [fishersci.com]
- 9. osha.gov [osha.gov]
- 10. oshaeducationcenter.com [oshaeducationcenter.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

